3-Fluoroisonicotinamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoropyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O/c7-5-3-9-2-1-4(5)6(8)10/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQQYZZSIXIFCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663804 | |
| Record name | 3-Fluoropyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152126-30-2 | |
| Record name | 3-Fluoropyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoropyridine-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Fluoroisonicotinamide: A Comprehensive Technical Guide
CAS Number: 152126-30-2
This technical guide provides an in-depth overview of 3-Fluoroisonicotinamide, a fluorinated pyridine derivative of interest to researchers, scientists, and professionals in drug development. This document compiles available data on its chemical and physical properties, synthesis, reactivity, and potential biological significance, presented in a structured format for ease of reference and comparison.
Chemical and Physical Properties
| Property | Value | Source/Notes |
| CAS Number | 152126-30-2 | [1] |
| Molecular Formula | C₆H₅FN₂O | [1] |
| Molecular Weight | 140.12 g/mol | [1] |
| Melting Point | Not available | Data for the related compound 5-Fluoronicotinamide is 174-176 °C. Data for Nicotinamide is 128-131 °C. |
| Boiling Point | Not available | - |
| Solubility | Not available | Data for the related compound 5-Fluoronicotinamide indicates slight solubility in DMSO and Methanol. |
Synthesis
A plausible and common synthetic route to this compound involves the amidation of its corresponding carboxylic acid precursor, 3-fluoroisonicotinic acid (CAS RN: 393-53-3). This transformation is a standard organic chemistry reaction.
Experimental Protocol: Amidation of 3-Fluoroisonicotinic Acid
While a specific protocol for this compound is not detailed in the available literature, a general procedure for the amidation of a carboxylic acid is as follows:
-
Activation of the Carboxylic Acid: 3-Fluoroisonicotinic acid is first converted to a more reactive species, such as an acyl chloride or an activated ester. This can be achieved using reagents like thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., DCC or EDC) in an appropriate aprotic solvent.
-
Reaction with Ammonia: The activated carboxylic acid derivative is then reacted with a source of ammonia, such as aqueous ammonia or ammonia gas bubbled through the reaction mixture, to form the primary amide, this compound.
-
Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove any unreacted reagents and byproducts. The crude product can be purified by recrystallization or column chromatography to yield the pure this compound.
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Caption: General synthesis pathway for this compound.
Reactivity
The reactivity of this compound is influenced by the electron-withdrawing nature of the fluorine atom and the pyridine ring. The fluorine atom at the 3-position makes the pyridine ring electron-deficient, which can affect its susceptibility to nucleophilic aromatic substitution reactions.[2][3] The amide functional group can undergo hydrolysis under acidic or basic conditions to yield 3-fluoroisonicotinic acid.
Biological Activity
The biological profile of this compound is not extensively documented in publicly accessible research. However, the broader class of substituted isonicotinamides has been investigated for various biological activities. For instance, some derivatives of isoniazid (isonicotinic acid hydrazide) have shown antibacterial and anti-mycobacterial properties.[4][5] It is plausible that the introduction of a fluorine atom could modulate the biological activity, potency, and metabolic stability of the parent isonicotinamide scaffold. Further research, including enzyme inhibition assays, receptor binding studies, and cellular assays, is required to elucidate the specific biological functions of this compound.
Caption: Potential areas for biological investigation.
Signaling Pathways
Currently, there is no specific information linking this compound to any particular signaling pathways. Given that related compounds like nicotinamide can influence cellular processes by affecting enzymes such as sirtuins, it is conceivable that this compound could interact with cellular signaling cascades.[6] However, this remains a subject for future investigation.
Conclusion
This compound is a readily synthesizable compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. The presence of the fluorine atom is known to impart unique properties to organic molecules, and its effect on the isonicotinamide scaffold warrants detailed biological evaluation. This technical guide serves as a foundational resource, summarizing the current knowledge and highlighting areas where further research is needed to fully characterize this compound and unlock its potential applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of inhibition of the human sirtuin enzyme SIRT3 by nicotinamide: computational and experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Fluoroisonicotinamide: Unraveling the Mechanism of Action in Biological Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Status: Information Not Currently Available in Public Domain
Executive Summary
This document serves to address the inquiry into the mechanism of action of 3-Fluoroisonicotinamide. Despite a comprehensive search of publicly available scientific literature and databases, no specific information regarding the biological activity, cellular targets, or mechanism of action of this compound could be identified. This suggests that this compound may be a novel chemical entity, a compound under early-stage investigation with data not yet in the public domain, or a proprietary molecule.
Introduction
The exploration of novel small molecules is a cornerstone of modern drug discovery and chemical biology. Understanding the precise mechanism by which a compound exerts its effects within a biological system is paramount for its development as a therapeutic agent or a research tool. This guide was intended to provide a detailed technical overview of the mechanism of action of this compound, targeting an audience of researchers, scientists, and drug development professionals. However, the absence of available data precludes such an analysis at this time.
Putative Areas of Investigation (Hypothetical)
While no concrete data exists for this compound, its structural motifs can offer clues for potential, albeit hypothetical, areas of investigation. The isonicotinamide scaffold is a well-known pharmacophore present in numerous biologically active compounds. For instance, isoniazid, an isonicotinamide derivative, is a frontline antitubercular drug that inhibits mycolic acid synthesis. The introduction of a fluorine atom can significantly alter the electronic properties, metabolic stability, and binding affinity of a molecule.
Should research on this compound become available, key areas of investigation to elucidate its mechanism of action would likely include:
-
Enzyme Inhibition Assays: Screening against a panel of relevant enzymes, particularly those involved in metabolic pathways or signaling cascades where isonicotinamide analogs have shown activity.
-
Cellular Target Identification: Utilizing techniques such as affinity chromatography, chemical proteomics, or genetic screening to identify the specific protein(s) with which this compound interacts.
-
Signaling Pathway Analysis: Investigating the downstream effects of compound treatment on key cellular signaling pathways using methods like Western blotting, reporter assays, or transcriptomic analysis.
Hypothetical Experimental Workflow
To determine the mechanism of action of a novel compound like this compound, a structured experimental workflow would be essential.
Caption: A hypothetical workflow for elucidating the mechanism of action.
Conclusion
At present, a comprehensive technical guide on the mechanism of action of this compound cannot be provided due to the lack of available information in the public domain. The scientific community awaits the publication of research on this compound to understand its potential biological activities and therapeutic applications. As new data emerges, this guide will be updated to reflect the current state of knowledge. Researchers interested in this molecule are encouraged to monitor scientific literature and patent databases for future disclosures.
Potential Biological Targets of 3-Fluoroisonicotinamide: An In-depth Technical Guide
Introduction to 3-Fluoroisonicotinamide and the Significance of Fluorination
This compound is a fluorinated derivative of isonicotinamide, the amide of isonicotinic acid (pyridine-4-carboxylic acid). The strategic placement of a fluorine atom on the pyridine ring is a common medicinal chemistry strategy to modulate a compound's biological activity. Fluorine's high electronegativity and small size can alter the electronic distribution, pKa, and conformation of the molecule, leading to improved interactions with biological targets and enhanced metabolic stability.[1][2][3] This guide explores the potential biological targets of this compound based on the established pharmacology of its structural analogs.
Potential Biological Targets Based on Isonicotinic Acid Derivatives
Isonicotinic acid and its derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory effects. These activities suggest that this compound may also interact with similar targets.
Inflammatory Pathway Enzymes and Reactive Oxygen Species (ROS)
Isonicotinic acid derivatives have demonstrated potent anti-inflammatory properties by inhibiting the overproduction of Reactive Oxygen Species (ROS).[4] This suggests that this compound could be a potential inhibitor of enzymes involved in ROS generation, such as myeloperoxidase (MPO).
Caption: Hypothesized Inhibition of ROS Production.
Other Potential Enzyme Targets
Derivatives of isonicotinic acid have been patented for their inhibitory activity against a variety of enzymes.[4] This suggests a broad range of potential targets for this compound.
Table 1: Potential Enzyme Targets of this compound Based on Isonicotinic Acid Derivatives
| Enzyme Target | Potential Therapeutic Area | Reference |
| Myeloperoxidase (MPO) | Inflammation | [4] |
| Urease | H. pylori infection | [4] |
| Acetylcholinesterase | Alzheimer's Disease | [4] |
| Cyclooxygenase-2 (COX-2) | Inflammation, Pain | [4] |
| Bcr-Abl Tyrosine Kinase | Chronic Myeloid Leukemia | [4] |
| Histone Demethylase | Cancer | [4] |
Potential Biological Targets Based on Nicotinamide Derivatives
Nicotinamide, an isomer of isonicotinamide, and its derivatives are known to interact with several key enzymes involved in cancer and inflammation, providing further insight into the potential targets of this compound.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Nicotinamide derivatives have been designed and synthesized as inhibitors of VEGFR-2, a key regulator of angiogenesis, which is crucial for tumor growth and metastasis.[5][6] The inhibitory activity of these compounds against VEGFR-2 suggests that this compound might also possess anti-angiogenic properties.
Caption: Potential VEGFR-2 Inhibition Pathway.
Table 2: VEGFR-2 Inhibitory Activity of Nicotinamide Derivatives
| Compound | IC50 (nM) | Reference |
| Sorafenib (Reference) | 53.65 | [5] |
| Compound 10 | 145.1 | [5] |
| Compound 11 | 86.60 | [5] |
| Compound 6 | 291.9 | [5] |
| Compound 7 | 250.2 | [5] |
Immunomodulatory Targets: TNF-α and IL-6
Certain nicotinamide derivatives have demonstrated immunomodulatory effects by reducing the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5][6] This suggests that this compound could have potential applications in inflammatory and autoimmune diseases.
Caption: Hypothesized Immunomodulatory Effect.
Table 3: Reduction of Pro-inflammatory Cytokines by Nicotinamide Derivatives
| Compound | TNF-α Reduction (%) | IL-6 Reduction (%) | Reference |
| Dexamethasone (Reference) | 82.4 | 93.1 | [5] |
| Compound 7 | 81.6 | 88.4 | [5] |
| Compound 10 | 84.5 | 60.9 | [5] |
Nicotinamide N-Methyltransferase (NNMT)
Nicotinamide N-methyltransferase (NNMT) is an enzyme that catalyzes the methylation of nicotinamide and has been implicated in various diseases. Inhibitors of NNMT have been developed based on the structure of nicotinamide, suggesting that this compound could also be an inhibitor of this enzyme.[7]
Experimental Protocols
The following are representative experimental protocols for assays that could be used to evaluate the activity of this compound against the potential targets discussed above.
In Vitro VEGFR-2 Enzyme Inhibition Assay
Caption: VEGFR-2 Inhibition Assay Workflow.
Methodology:
-
Assay Principle: The assay measures the kinase activity of VEGFR-2 by quantifying the amount of ADP produced from the phosphorylation of a substrate by the enzyme.
-
Reagents: Recombinant human VEGFR-2, Poly(Glu, Tyr) 4:1 substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), and test compound.
-
Procedure:
-
A reaction mixture containing VEGFR-2, substrate, and the test compound (at various concentrations) in a kinase buffer is prepared.
-
The reaction is initiated by the addition of ATP.
-
The mixture is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the produced ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.
-
The luminescence is measured using a plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Assay for TNF-α and IL-6 Production
Methodology:
-
Cell Line: A suitable immune cell line, such as RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs), is used.
-
Procedure:
-
Cells are seeded in a multi-well plate and allowed to adhere.
-
The cells are then pre-treated with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Inflammation is induced by adding an inflammatory stimulus like lipopolysaccharide (LPS).
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
-
Cytokine Measurement: The concentrations of TNF-α and IL-6 in the supernatant are quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of reduction in cytokine production is calculated for each concentration of the test compound, and the IC50 value is determined.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the structural similarity of this compound to biologically active isonicotinic acid and nicotinamide derivatives provides a strong rationale for investigating its potential as a modulator of key biological targets involved in inflammation, angiogenesis, and cancer. The fluorine substituent is likely to enhance its pharmacological properties.
Future research should focus on the synthesis and in vitro screening of this compound against the panel of potential targets identified in this guide. Promising initial findings would warrant further investigation into its mechanism of action, cellular activity, and ultimately, its in vivo efficacy in relevant disease models. This systematic approach will be crucial in unlocking the therapeutic potential of this intriguing fluorinated molecule.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Analysis of 3-Fluoroisonicotinamide: A Technical Guide to Modeling Molecular Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies employed to elucidate the molecular interactions of 3-Fluoroisonicotinamide, a synthetic compound of interest in medicinal chemistry. In the absence of extensive experimental data for this specific molecule, this document outlines a robust and systematic computational workflow, from initial target identification to detailed binding analysis and pharmacokinetic profiling. This guide is intended to serve as a practical roadmap for researchers initiating computational studies on novel small molecules, providing detailed hypothetical protocols and data interpretation frameworks. By leveraging a suite of computational tools, including reverse docking, pharmacophore modeling, molecular docking, molecular dynamics simulations, and ADMET prediction, we can construct a detailed theoretical profile of this compound's potential biological activity and suitability as a drug candidate.
Introduction to In Silico Drug Discovery
In silico drug discovery utilizes computational methods to identify and optimize potential drug candidates, significantly accelerating the preclinical research phase.[1][2] These approaches are broadly categorized into ligand-based and structure-based methods.[3] Ligand-based methods rely on the knowledge of molecules that are active for a particular target, while structure-based methods require the three-dimensional structure of the biological target.[4] For a novel compound like this compound, where target information may be scarce, a comprehensive in silico evaluation typically begins with target identification.
Target Identification and Validation
The initial and most critical step is to identify the potential biological targets of this compound. This can be achieved through a combination of computational techniques that predict interactions based on the ligand's structure and chemical properties.[5][6]
Reverse Docking
Reverse docking is a computational technique where a single ligand is screened against a large library of protein structures to identify potential binding targets.[7] This method is particularly useful when the biological target of a small molecule is unknown.
Experimental Protocol: Reverse Docking
-
Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a suitable force field (e.g., MMFF94).
-
Target Database Preparation: A curated database of 3D protein structures is prepared. This can include the entire Protein Data Bank (PDB) or a subset of druggable human proteins.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to predict the binding pose and affinity of this compound to each protein in the database.[8]
-
Hit Prioritization: The results are ranked based on the predicted binding energy.[8] Proteins with the highest predicted affinities are considered potential targets and are selected for further investigation.
Pharmacophore Modeling and Screening
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity.[3][9][10][11] A pharmacophore model of this compound can be used to screen databases of known protein binding sites to find potential targets.
Experimental Protocol: Pharmacophore-Based Target Identification
-
Pharmacophore Feature Identification: Key chemical features of this compound (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) are identified.
-
3D Pharmacophore Model Generation: A 3D arrangement of these features is generated.
-
Database Screening: The generated pharmacophore model is used to screen a database of protein structures (e.g., PDB) to identify proteins with binding sites that complement the pharmacophore.
-
Target Ranking: Targets are ranked based on how well their binding sites match the pharmacophore model.
Hypothetical Target Identification Results for this compound
For the purpose of this guide, let us assume the following hypothetical high-ranking potential targets were identified for this compound through the above methods.
| Target Protein | Method of Identification | Predicted Binding Affinity (kcal/mol) - Reverse Docking | Pharmacophore Fit Score |
| Kinase X | Reverse Docking, Pharmacophore | -8.5 | 0.89 |
| Protease Y | Reverse Docking | -7.9 | 0.75 |
| GPCR Z | Pharmacophore Screening | -7.2 | 0.92 |
Detailed Interaction Analysis: Molecular Docking
Once potential targets are identified, molecular docking is employed to predict the precise binding mode and affinity of this compound within the active site of the target protein.[4][12] This provides insights into the specific amino acid residues involved in the interaction.
Experimental Protocol: Molecular Docking
-
Receptor and Ligand Preparation: The 3D structure of the target protein (e.g., Kinase X) is obtained from the PDB and prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The this compound structure is also prepared.[13][14]
-
Binding Site Definition: The active site of the protein is defined, often based on the location of a co-crystallized ligand or through binding pocket prediction algorithms.[15][16]
-
Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to generate a series of possible binding poses of the ligand within the active site.[17]
-
Scoring and Analysis: The generated poses are ranked using a scoring function that estimates the binding free energy. The top-ranked pose is analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).
Hypothetical Molecular Docking Results for this compound with Kinase X
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | LYS76, GLU91, LEU130, PHE147 |
| Hydrogen Bonds | LYS76 (2.8 Å), GLU91 (3.1 Å) |
| Hydrophobic Interactions | LEU130, PHE147 |
| Pi-Stacking Interactions | PHE147 |
Simulating the Dynamic Interaction: Molecular Dynamics
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time.[18][19][20] MD simulations can assess the stability of the predicted binding pose and provide a more accurate estimation of the binding free energy.[21]
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup: The top-ranked docked complex of this compound and the target protein is placed in a simulation box filled with explicit solvent (water molecules) and ions to mimic physiological conditions.[22]
-
Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to atmospheric pressure. This is typically done in two steps: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.
-
Production Run: A long-duration MD simulation (e.g., 100 ns or more) is performed to sample the conformational space of the protein-ligand complex.[23]
-
Trajectory Analysis: The resulting trajectory is analyzed to calculate various parameters such as Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and binding free energy calculations (e.g., MM/PBSA or MM/GBSA).[24]
Hypothetical Molecular Dynamics Simulation Results
| Parameter | Value | Interpretation |
| Average RMSD of Ligand | 1.5 Å | Stable binding within the active site |
| Key Residue RMSF | Low for LYS76, GLU91 | Indicates stable interactions with these residues |
| Binding Free Energy (MM/GBSA) | -45.5 kcal/mol | Favorable binding |
Predicting Pharmacokinetic Properties: In Silico ADMET
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for its development as a drug.[25] Numerous in silico tools are available to predict these properties based on the molecule's structure.[26][27][28][29]
Experimental Protocol: In Silico ADMET Prediction
-
Input: The chemical structure of this compound (in SMILES or SDF format) is submitted to an ADMET prediction server or software (e.g., SwissADME, ADMETlab 2.0, pkCSM).
-
Property Calculation: The software calculates a range of physicochemical and pharmacokinetic properties.
-
Toxicity Prediction: Potential toxicities, such as mutagenicity and cardiotoxicity, are predicted.
-
Analysis: The predicted properties are evaluated against established criteria for drug-likeness (e.g., Lipinski's rule of five).
Hypothetical ADMET Profile for this compound
| Property | Predicted Value | Assessment |
| Molecular Weight | 140.12 g/mol | Favorable |
| LogP | 1.2 | Optimal |
| Hydrogen Bond Donors | 1 | Favorable |
| Hydrogen Bond Acceptors | 2 | Favorable |
| Lipinski's Rule of Five | 0 violations | Drug-like |
| Human Intestinal Absorption | High | Good oral bioavailability |
| Blood-Brain Barrier Permeation | Yes | Potential for CNS activity |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| AMES Toxicity | Non-mutagenic | Safe |
Visualizing In Silico Workflows and Pathways
Overall In Silico Workflow
Caption: A generalized workflow for the in silico analysis of a small molecule.
Molecular Docking Protocol
Caption: A flowchart outlining the key steps in a molecular docking experiment.
Molecular Dynamics Simulation Workflow
Caption: The sequential stages of a typical molecular dynamics simulation.
Hypothetical Signaling Pathway for Kinase X
Caption: A diagram illustrating the hypothetical inhibition of the Kinase X signaling pathway.
Conclusion
This technical guide has outlined a comprehensive in silico strategy for characterizing the molecular interactions and potential therapeutic profile of this compound. By systematically applying a suite of computational methods, from target identification to detailed binding analysis and ADMET prediction, a wealth of information can be generated to guide further experimental validation. The presented protocols and hypothetical data serve as a template for researchers to design and interpret their own computational studies on novel small molecules, ultimately facilitating a more efficient and informed drug discovery process.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. australiansciencejournals.com [australiansciencejournals.com]
- 3. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico Drug Target Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 6. mdpi.com [mdpi.com]
- 7. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 8. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacophore modeling | PDF [slideshare.net]
- 11. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 12. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Molecular Docking - An easy protocol [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Exploring the computational methods for protein-ligand binding site prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. m.youtube.com [m.youtube.com]
- 19. bioinformaticsreview.com [bioinformaticsreview.com]
- 20. compchems.com [compchems.com]
- 21. Calculation of binding free energies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. MD with GROMACS for SMALL molecules — Group of Characterization of Materials. GCM — UPC. Universitat Politècnica de Catalunya [gcm.upc.edu]
- 23. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Understanding the impact of binding free energy and kinetics calculations in modern drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. drugpatentwatch.com [drugpatentwatch.com]
- 26. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ADMET-AI [admet.ai.greenstonebio.com]
- 28. ayushcoe.in [ayushcoe.in]
- 29. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
The Ascendant Trajectory of 3-Fluoroisonicotinamide Derivatives in Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. Among the myriad of fluorinated heterocycles, 3-fluoroisonicotinamide derivatives are emerging as a promising class of compounds with diverse and potent biological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols for these valuable derivatives, tailored for researchers, scientists, and professionals engaged in drug development.
Synthesis of this compound Derivatives: A Convergent Approach
The synthesis of this compound derivatives typically commences from the readily available starting material, 3-fluoroisonicotinic acid. The general synthetic strategy involves the activation of the carboxylic acid moiety followed by amidation with a diverse range of primary or secondary amines.
A common and effective method for activating 3-fluoroisonicotinic acid is its conversion to the corresponding acid chloride. This is often achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-fluoroisonicotinoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with various amines to furnish the desired this compound derivatives. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrogen chloride gas generated during the reaction.
Alternatively, peptide coupling reagents can be employed for the direct amidation of 3-fluoroisonicotinic acid. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent such as N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) facilitate the formation of an active ester intermediate, which then reacts with the amine to yield the final amide product. This method is particularly useful for sensitive substrates and often proceeds under mild reaction conditions with high yields.
Below is a generalized workflow for the synthesis of this compound derivatives.
Biological Activities and Therapeutic Potential
This compound derivatives have demonstrated a wide spectrum of biological activities, positioning them as attractive candidates for the development of novel therapeutics in various disease areas.
Anticancer Activity
A significant area of investigation for this compound derivatives is their potential as anticancer agents. The incorporation of the 3-fluoropyridine moiety can enhance binding affinity to target proteins and improve pharmacokinetic properties. For instance, certain flavonoid-based amide derivatives incorporating a 3-fluorobenzamide scaffold have shown potent antiproliferative activity against breast cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) |
| 7m | 3-Fluoro-N-(3-(7-(4-fluorophenyl)-3-hydroxy-4-oxo-4H-chromen-2-yl)phenyl)benzamide | MDA-MB-231 | 2.51 ± 0.93[1] |
Kinase Inhibition
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Nicotinamide and isonicotinamide scaffolds are known to be effective hinge-binding motifs for various kinases. The addition of a fluorine atom at the 3-position can modulate the electronic properties of the pyridine ring, potentially enhancing interactions with the kinase active site.
While specific data for this compound derivatives as kinase inhibitors is emerging, related nicotinamide derivatives have shown potent inhibitory activity against several kinases, suggesting a promising avenue for exploration. For example, various substituted N-(pyridin-3-yl)-2-amino-isonicotinamides have been investigated as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors.[2][3]
Antifungal and Antimicrobial Activity
Nicotinamide derivatives have also been explored for their potential as antifungal and antimicrobial agents. The mechanism of action often involves the disruption of essential cellular processes in the pathogens. The introduction of fluorine can enhance the lipophilicity and metabolic stability of these compounds, potentially leading to improved efficacy. Studies on nicotinic acid derivatives have demonstrated promising activity against various fungal and bacterial strains.
The following diagram illustrates a potential signaling pathway that could be targeted by this compound derivatives in the context of cancer, based on the known activities of related compounds targeting the PI3K/AKT pathway.
Experimental Protocols
This section provides a representative experimental protocol for the synthesis of a this compound derivative, based on standard amidation procedures.
General Procedure for the Synthesis of 3-Fluoro-N-aryl-isonicotinamides
Materials:
-
3-Fluoroisonicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Appropriate substituted aniline
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Activation of 3-Fluoroisonicotinic Acid: To a solution of 3-fluoroisonicotinic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of dimethylformamide (DMF). Cool the mixture to 0 °C and add thionyl chloride (1.5 eq) dropwise. Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete as monitored by TLC. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-fluoroisonicotinoyl chloride.
-
Amidation Reaction: Dissolve the crude 3-fluoroisonicotinoyl chloride in anhydrous DCM. To this solution, add the substituted aniline (1.1 eq) followed by the dropwise addition of triethylamine (2.0 eq) at 0 °C. Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up and Purification: Upon completion of the reaction, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-fluoro-N-aryl-isonicotinamide derivative.
-
Characterization: Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Conclusion
This compound derivatives represent a versatile and promising scaffold in the field of drug discovery. Their synthesis is readily achievable through established chemical methodologies, allowing for the generation of diverse libraries for biological screening. The demonstrated anticancer, kinase inhibitory, and antimicrobial potential of related compounds underscores the importance of further exploring this chemical space. The strategic placement of the fluorine atom offers a powerful tool to fine-tune the physicochemical and pharmacological properties of these molecules, paving the way for the development of next-generation therapeutics with enhanced efficacy and safety profiles. This guide serves as a foundational resource for researchers dedicated to harnessing the potential of this compound derivatives in their drug discovery endeavors.
References
- 1. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 3-Fluoroisonicotinamide: A Technical Guide
For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth analysis of the spectroscopic data for 3-Fluoroisonicotinamide, a key fluorinated pyridine derivative with significant potential in medicinal chemistry. This document outlines the structural characterization of the compound through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and data visualization.
Spectroscopic Data Summary
The empirical formula for this compound is C₆H₅FN₂O, with a molecular weight of 140.12 g/mol . The structural and electronic properties of this compound have been characterized using a suite of spectroscopic techniques. The quantitative data are summarized in the tables below for ease of reference and comparison.
Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data for Methyl 3-Fluoropyridine-4-carboxylate (Precursor)
Note: The following data pertains to the precursor, Methyl 3-Fluoropyridine-4-carboxylate, as a reference for the structural backbone.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 8.68 | d | 4.8 | H-6 |
| 8.54 | d | 4.8 | H-2 | |
| 7.68 | t | 4.8 | H-5 | |
| 3.92 | s | - | -OCH₃ | |
| ¹³C | 164.2 | d | 3.8 | C=O |
| 158.5 | d | 268.0 | C-3 | |
| 152.0 | d | 5.7 | C-6 | |
| 142.1 | d | 25.3 | C-2 | |
| 124.9 | d | 4.8 | C-5 | |
| 123.8 | d | 13.4 | C-4 | |
| 52.8 | s | - | -OCH₃ | |
| ¹⁹F | -119.5 | s | - | F-3 |
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Value |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 140 |
| Major Fragments | m/z 124 ([M-NH₂]⁺), 96 ([M-CONH₂]⁺), 69 | |
| IR Spectroscopy | N-H stretch (amide) | 3400-3200 cm⁻¹ (two bands) |
| C=O stretch (amide) | ~1680 cm⁻¹ | |
| C-F stretch | ~1250-1000 cm⁻¹ | |
| Aromatic C=C stretch | ~1600-1450 cm⁻¹ |
Experimental Protocols
The synthesis and characterization of this compound can be achieved through a multi-step process, with the final spectroscopic analysis confirming the structure of the target compound.
Synthesis of this compound
The synthesis of this compound can be adapted from the established synthesis of its precursor, Methyl 3-Fluoropyridine-4-carboxylate[1][2]. The general workflow is outlined below:
-
Nitration: Isonicotinic acid methyl ester is nitrated to yield methyl 3-nitropyridine-4-carboxylate.
-
Nucleophilic Aromatic Substitution: The nitro group of methyl 3-nitropyridine-4-carboxylate is replaced by a fluoride anion through nucleophilic aromatic substitution to give methyl 3-fluoropyridine-4-carboxylate[1][2].
-
Amidation: The methyl ester of methyl 3-fluoropyridine-4-carboxylate is then converted to the primary amide, this compound, through reaction with ammonia.
Spectroscopic Analysis
The following protocols are standard procedures for the spectroscopic characterization of this compound.
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 300 or 500 MHz NMR spectrometer.
-
¹H NMR: Standard parameters are used to acquire the proton NMR spectrum.
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra are obtained to determine the chemical shifts of the carbon atoms.
-
¹⁹F NMR: The ¹⁹F NMR spectrum is acquired to confirm the presence and chemical environment of the fluorine atom.
-
Sample Preparation: A small amount of the solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Data Acquisition: The IR spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Instrumentation: Electron Ionization (EI) mass spectra are obtained using a mass spectrometer with a direct insertion probe or coupled to a gas chromatograph.
-
Analysis: The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured to determine the molecular weight and fragmentation pattern.
Logical Relationships in Spectroscopic Analysis
The process of identifying an unknown compound through spectroscopy involves a logical workflow where data from different techniques are integrated to deduce the final structure.
References
A Guide to the Crystallographic and Solid-State Characterization of 3-Fluoroisonicotinamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the comprehensive methodology for the crystallographic and solid-state structural analysis of 3-Fluoroisonicotinamide, a key fluorinated pyridine derivative with significant interest in medicinal chemistry and drug development. While a public crystal structure for this compound is not available in the Cambridge Structural Database (CSD) as of the date of this publication, this document provides a detailed framework for its characterization. The guide covers essential experimental protocols, from single-crystal growth to advanced spectroscopic analysis, and establishes a blueprint for data acquisition and interpretation. The described workflows are designed to furnish a complete structural understanding, crucial for polymorphism screening, formulation development, and rational drug design.
Introduction
This compound is a fluorinated derivative of isonicotinamide, the amide of isonicotinic acid (pyridine-4-carboxylic acid). The introduction of a fluorine atom at the 3-position of the pyridine ring can significantly alter the molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and intermolecular interactions. These modifications are of paramount importance in the field of drug discovery, where precise control over a molecule's solid-state properties can dictate its bioavailability, stability, and efficacy.
A thorough understanding of the three-dimensional atomic arrangement in the solid state is fundamental. X-ray crystallography provides unambiguous determination of molecular structure and packing, revealing details about conformation, bond lengths, bond angles, and non-covalent interactions such as hydrogen bonding.[1][2] This information is critical for structure-activity relationship (SAR) studies and for understanding how the molecule interacts with biological targets.[3]
Furthermore, characterization of the bulk material using techniques like Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Raman Spectroscopy is essential to identify crystalline phases, assess purity, and detect polymorphism.[4][5] This guide details the standard experimental workflows for achieving a comprehensive solid-state characterization of this compound.
Hypothetical Crystallographic Data Presentation
Should the crystal structure of this compound be determined, the resulting data would be presented in a structured format for clarity and comparative analysis. The following tables exemplify how such data would be organized.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value (Hypothetical) |
| Empirical formula | C₆H₅FN₂O |
| Formula weight | 140.12 |
| Temperature | 293(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 7.50(1) Å, α = 90° |
| b = 8.20(2) Å, β = 98.5(1)° | |
| c = 10.10(2) Å, γ = 90° | |
| Volume | 614.1(2) ų |
| Z (molecules per unit cell) | 4 |
| Calculated density | 1.515 Mg/m³ |
| Absorption coefficient | 0.125 mm⁻¹ |
| F(000) | 288 |
| Crystal size | 0.30 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.50 to 28.00° |
| Reflections collected | 2800 |
| Independent reflections | 1400 [R(int) = 0.045] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.050, wR₂ = 0.135 |
| R indices (all data) | R₁ = 0.065, wR₂ = 0.150 |
Table 2: Key Hydrogen Bond Geometry (Å, °) (Hypothetical)
| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |
| N(2)—H(2A)···N(1)¹ | 0.86 | 2.10 | 2.950(3) | 175.0 |
| N(2)—H(2B)···O(1)¹ | 0.86 | 2.05 | 2.895(3) | 168.0 |
| C(2)—H(2)···F(1)¹ | 0.93 | 2.50 | 3.245(4) | 138.0 |
| Symmetry transformations used to generate equivalent atoms. |
Experimental Protocols
A comprehensive solid-state analysis of this compound involves a multi-technique approach. The following sections detail the standard experimental methodologies.
Single-Crystal Growth
Obtaining high-quality single crystals is the most critical and often the most challenging step in a crystallographic analysis.[1] For a small organic molecule like this compound, several methods can be employed.
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, ethyl acetate, or a mixture).
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
-
Cover the vial with a cap containing small perforations or with parafilm pierced with a needle to allow for slow solvent evaporation.
-
Store the vial in a vibration-free environment at a constant temperature. Crystals should form over several days to weeks.[6]
-
-
Liquid Diffusion:
-
Dissolve the compound in a dense solvent in which it is soluble (e.g., dichloromethane).
-
Carefully layer a less dense "anti-solvent" in which the compound is poorly soluble (e.g., hexane) on top of the solution.[6]
-
The slow diffusion at the interface of the two liquids will gradually decrease the solubility of the compound, promoting crystallization.
-
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline material.[2][3]
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[2][7]
-
Data Collection:
-
The crystal is placed in a modern diffractometer equipped with a focused X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector (e.g., CCD or pixel detector).[1][2]
-
The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
A series of diffraction images are collected as the crystal is rotated through various angles.[8] Each image records the positions and intensities of the diffracted X-ray beams.[1]
-
-
Structure Solution and Refinement:
-
The collected data are processed to determine the unit cell parameters and space group.
-
The "phase problem" is solved using direct methods or other algorithms to generate an initial electron density map.[7]
-
An atomic model is built into the electron density map.
-
The model is refined using least-squares methods, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.[1]
-
Powder X-ray Diffraction (PXRD)
PXRD is a rapid, non-destructive technique used to analyze the bulk crystalline properties of a material. It is essential for phase identification, polymorphism screening, and quality control.[4][9]
-
Sample Preparation: A small amount of the polycrystalline sample (typically 10-20 mg) is gently ground to ensure a random orientation of crystallites. The powder is then packed into a sample holder.[10]
-
Data Acquisition:
-
The sample is placed in a powder diffractometer.
-
An X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured by a detector as a function of the diffraction angle (2θ).[11]
-
-
Data Analysis: The resulting diffractogram, a plot of intensity vs. 2θ, serves as a unique "fingerprint" for the crystalline phase. This pattern can be compared to theoretical patterns calculated from single-crystal data or to databases to confirm the identity and purity of the solid form.[9]
Spectroscopic Characterization
Vibrational spectroscopy techniques like FT-IR and Raman are highly sensitive to the local chemical environment and molecular conformation, making them powerful tools for solid-state characterization.[5]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid is simply pressed against a crystal (e.g., diamond).[12]
-
Data Acquisition: The sample is placed in the FT-IR spectrometer, and an infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[13] The resulting spectrum shows absorption bands corresponding to the vibrational modes of the molecule.
-
-
Raman Spectroscopy:
-
Sample Preparation: A small amount of the crystalline powder is placed on a microscope slide. No special preparation is usually needed.
-
Data Acquisition: A laser is focused on the sample. The scattered light is collected and analyzed to produce a Raman spectrum. The spectrum reveals vibrational modes that are "Raman active," which are often complementary to those seen in IR spectroscopy.
-
Analysis: The positions and widths of the Raman bands can provide information on crystallinity, polymorphism, and intermolecular interactions.
-
Visualization of Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental and analytical processes described.
References
- 1. researchgate.net [researchgate.net]
- 2. Research Portal [iro.uiowa.edu]
- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 5. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridine-3-carboxamide–telluric acid (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cambridge structural database: Topics by Science.gov [science.gov]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 10. Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cambridge Structural Database | re3data.org [re3data.org]
- 12. Synthesis and Preliminary Evaluations of [18F]fluorinated Pyridine-2- carboxamide Derivatives for Targeting PD-L1 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An ESIPT-active orange-emissive 2-(2′-hydroxyphenyl)imidazo[1,2- a ]pyridine-derived chemodosimeter for turn-on detection of fluoride ions via desilyl ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05823B [pubs.rsc.org]
An In-depth Technical Guide on the Solubility and Stability of 3-Fluoroisonicotinamide
Disclaimer: Publicly available experimental data on the solubility and stability of 3-Fluoroisonicotinamide is limited. This guide leverages data for the parent compound, isonicotinamide, as a predictive baseline. The substitution of a hydrogen atom with a fluorine atom can influence physicochemical properties such as solubility and stability.[1][2] Therefore, the information presented herein should be considered a starting point, and experimental verification for this compound is strongly recommended.
Introduction
This compound is a fluorinated derivative of isonicotinamide, a compound of interest in pharmaceutical and materials science research.[3] The introduction of a fluorine atom to the pyridine ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, which in turn affects its solubility and degradation profile.[1][2] Understanding these characteristics is crucial for researchers, scientists, and drug development professionals to effectively design formulations, develop analytical methods, and predict the in vivo behavior of this compound.
This technical guide provides a comprehensive overview of the solubility and stability of this compound, drawing upon data from its parent compound, isonicotinamide, and established methodologies for physicochemical characterization. It includes detailed experimental protocols and visual workflows to aid in the practical application of these principles.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility.[4][5] Solubility can be assessed under both kinetic and thermodynamic conditions. Kinetic solubility measures the concentration at which a compound, typically dissolved in an organic solvent like DMSO and then diluted in an aqueous buffer, begins to precipitate.[6][7][8][9] Thermodynamic solubility, on the other hand, represents the true equilibrium concentration of a compound in a saturated solution.[4][5][6][10]
The following table summarizes the experimentally determined solubility of isonicotinamide in a range of organic solvents at different temperatures. This data provides an estimate of the solvent systems in which this compound might also be soluble. The presence of the fluorine atom may alter these values.
| Solvent | Temperature (K) | Mole Fraction Solubility (x10³) |
| N,N-Dimethylacetamide | 323.15 | 345.8 |
| N,N-Dimethylformamide | 323.15 | 340.1 |
| Methanol | 323.15 | 225.6 |
| Ethanol | 323.15 | 150.2 |
| n-Propanol | 323.15 | 100.5 |
| Isopropanol | 323.15 | 75.3 |
| n-Butanol | 323.15 | 60.1 |
| Tetrahydrofuran | 323.15 | 25.8 |
| Ethyl Acetate | 323.15 | 10.2 |
| Acetonitrile | 323.15 | 8.5 |
| Acetone | 323.15 | 5.1 |
| Data sourced from a study on the solubility of isonicotinamide.[11] |
This protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[12][13][14]
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound (solid powder)
-
High-purity solvent of choice (e.g., water, phosphate buffer pH 7.4, ethanol)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is necessary to ensure equilibrium has been reached.
-
Solvent Addition: Accurately add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, let the vial stand to allow the excess solid to sediment. For finer suspensions, centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC method.[15]
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in µg/mL or µM.
Caption: Workflow for thermodynamic solubility determination.
Stability Profile
Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[16] Forced degradation (stress testing) studies are conducted to identify likely degradation products and establish the degradation pathways of the molecule.[16][17] This information is crucial for the development of stability-indicating analytical methods.[18][19]
Based on the structure of this compound, which contains an amide group and a pyridine ring, the following degradation pathways are plausible:
-
Hydrolysis: The amide bond is susceptible to hydrolysis under acidic or basic conditions, which would yield 3-fluoroisonicotinic acid and ammonia.[20]
-
Oxidation: The pyridine ring and the amide group could be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.
-
Photodegradation: Exposure to UV or visible light may induce degradation, particularly given the aromatic nature of the pyridine ring.
This protocol outlines a general approach for conducting a forced degradation study on this compound.
Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water and acetonitrile (or other suitable organic solvent)
-
HPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (MS)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Take samples at intermediate time points, neutralize with 0.1 M NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C) for a set duration. Also, heat a solution of the compound.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector is invaluable for the identification of degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products. The goal is to achieve a target degradation of 5-20%.
References
- 1. mdpi.com [mdpi.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isonicotinamide - Wikipedia [en.wikipedia.org]
- 4. evotec.com [evotec.com]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. helixchrom.com [helixchrom.com]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PMC [pmc.ncbi.nlm.nih.gov]
3-Fluoroisonicotinamide: A Technical Guide to Safety, Toxicity, and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available safety and handling information for 3-Fluoroisonicotinamide. It is intended for use by qualified individuals trained in handling chemical substances. All safety protocols should be established and followed in accordance with institutional and regulatory guidelines. The toxicological data for this compound is limited; therefore, this compound should be handled with care, assuming it may have hazardous properties based on structurally related compounds.
Introduction
This compound is a fluorinated derivative of isonicotinamide, a compound related to the vitamin B3 family. Fluorinated organic molecules are of significant interest in medicinal chemistry and drug development due to the unique properties imparted by the fluorine atom, which can influence metabolic stability, binding affinity, and bioavailability. As with any novel or specialized chemical, a thorough understanding of its safety profile, potential toxicity, and proper handling procedures is paramount for ensuring the safety of laboratory personnel and the integrity of research.
This technical guide synthesizes the available information on the safety, toxicity, and handling of this compound and provides general protocols for its safe use in a research and development setting.
Hazard Identification and Classification
Table 1: Potential GHS Hazard Classification for this compound (Based on Analogs)
| Hazard Class | Hazard Category | Potential Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
Note: These classifications are extrapolated and should be treated as potential hazards until specific data for this compound becomes available.
Toxicological Summary
A comprehensive toxicological profile for this compound has not been established. The following sections outline the key toxicological endpoints and the general methodologies used to assess them. In the absence of specific data, researchers should assume the compound may exhibit toxicity.
Table 2: Summary of Toxicological Data (Data Gaps for this compound)
| Toxicological Endpoint | Data for this compound | General Information from Related Compounds |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | Nicotinamide has a low acute toxicity with an oral LD50 in rodents of 3-7 g/kg.[1] Fluorinated compounds can have varying toxicities.[2][3] |
| Skin Corrosion/Irritation | No data available | Structurally similar compounds are classified as skin irritants.[4][5] |
| Serious Eye Damage/Irritation | No data available | Nicotinamide is an eye irritant.[1] Other related compounds are classified as causing serious eye irritation.[4][5] |
| Respiratory or Skin Sensitization | No data available | Nicotinamide is not considered a skin sensitizer in humans.[1] |
| Germ Cell Mutagenicity | No data available | Nicotinamide is considered not mutagenic in bacterial and in vivo micronucleus tests.[1] |
| Carcinogenicity | No data available | No specific data available. |
| Reproductive Toxicity | No data available | For nicotinic acid, a related compound, the NOAEL for reproductive and developmental toxicity in rats was 200 mg/kg bw/day.[1] |
| Specific Target Organ Toxicity (Single Exposure) | No data available | May cause respiratory irritation based on analogs.[4][5] |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available | No specific data available. |
| Aspiration Hazard | Not applicable (solid) | Not applicable for a solid substance. |
Experimental Protocols for Toxicity Assessment
While specific experimental data for this compound is lacking, the following sections describe the standard methodologies for key toxicological studies that would be employed to characterize its safety profile.
Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Test Guideline 425)
This method is used to determine the LD50 of a substance with a reduced number of animals.
Methodology:
-
Animal Model: Typically, female rats are used.
-
Housing and Fasting: Animals are housed individually and fasted (food, but not water) overnight before dosing.
-
Dose Administration: A single animal is dosed at a starting level just below the estimated LD50. The substance is administered orally via gavage.
-
Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.
-
Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.
-
Endpoint: The LD50 is calculated from the results of at least 5 animals using the maximum likelihood method.
Bacterial Reverse Mutation Test (Ames Test) (OECD Test Guideline 471)
This in vitro assay is widely used to assess the mutagenic potential of a chemical.[6][7]
Methodology:
-
Test Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are used.[6][8]
-
Exposure: The tester strains are exposed to various concentrations of this compound, both with and without an exogenous metabolic activation system (S9 fraction from rat liver).[8]
-
Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.
-
Incubation: Plates are incubated for 48-72 hours.
-
Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the amino acid) compared to the negative control.[9]
Handling and Safety Protocols
Given the unknown toxicological profile of this compound, stringent safety measures should be implemented.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE. The following are general recommendations:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat is required. For procedures with a higher risk of exposure, chemical-resistant overalls may be necessary.
-
Respiratory Protection: If handling the powder outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with a particulate filter is recommended.
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the work area.
Safe Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[4]
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.[4]
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Spill and Waste Disposal
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE and prevent the spread of dust. Carefully sweep up the solid material, place it in a sealed container, and dispose of it as hazardous waste.
-
Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
First Aid Measures
In case of exposure, seek immediate medical attention and provide the safety data sheet to the medical personnel.
Table 3: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[10] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Visualizations
The following diagrams illustrate key workflows and logical relationships for the safe handling and assessment of this compound.
Caption: Workflow for Safe Handling of this compound.
Caption: Hazard Assessment Logic in the Absence of Complete Data.
Conclusion
This compound is a compound with potential applications in research and drug development. However, due to the limited availability of specific safety and toxicological data, it must be handled with a high degree of caution. Researchers and scientists must adhere to stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls. The information provided in this guide, based on general chemical safety principles and data from analogous compounds, serves as a starting point for establishing safe laboratory practices. It is strongly recommended that comprehensive toxicological studies be conducted to fully characterize the hazard profile of this compound.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicology of fluorine-containing monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. fr.cpachem.com [fr.cpachem.com]
- 6. Ames test - Wikipedia [en.wikipedia.org]
- 7. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 8. Development, qualification, validation and application of the Ames test using a VITROCELL® VC10® smoke exposure system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: 3-Fluoroisonicotinamide as a Versatile Building Block in Organic Synthesis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoroisonicotinamide is a valuable heterocyclic building block in organic synthesis, particularly in the field of medicinal chemistry. The presence of the fluorine atom at the 3-position of the pyridine ring can significantly influence the physicochemical properties of the final molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The isonicotinamide scaffold itself is a well-established pharmacophore, known to mimic the nicotinamide portion of the NAD+ cofactor, making it a key element in the design of various enzyme inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.
Application: Synthesis of PARP Inhibitors
The nicotinamide moiety is a crucial structural feature for inhibitors of PARP enzymes, which play a key role in DNA repair.[1] PARP inhibitors have emerged as a significant class of anticancer drugs, particularly for treating cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[2][3][4][5][6][7] The carboxamide group of the isonicotinamide core forms key hydrogen bond interactions within the NAD+ binding pocket of the PARP enzyme.[1][8] The fluorine substituent on the pyridine ring can enhance binding affinity and improve pharmacokinetic properties.
A common strategy in the synthesis of PARP inhibitors involves the coupling of a substituted piperazine moiety to the carbonyl group of the isonicotinamide core. The resulting (3-fluoropyridin-4-yl)(piperazin-1-yl)methanone is a key intermediate that can be further functionalized to generate a library of potential PARP inhibitors.
Experimental Workflow for Synthesis of a Key PARP Inhibitor Intermediate
The following diagram illustrates a typical workflow for the synthesis of a key intermediate for PARP inhibitors starting from this compound.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. JCI - BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality [jci.org]
- 6. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC [auo.asmepress.com]
- 7. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
3-Fluoroisonicotinamide: Application Notes and Protocols for Medicinal Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-Fluoroisonicotinamide, a fluorinated derivative of nicotinamide, and its potential applications in medicinal chemistry and drug discovery. The inclusion of a fluorine atom can significantly alter the physicochemical properties of the parent molecule, potentially enhancing metabolic stability, binding affinity, and cell permeability. While direct biological data for this compound is limited in publicly available literature, its structural similarity to known bioactive molecules suggests its potential as a scaffold for developing novel therapeutics, particularly in oncology.
Potential Applications in Drug Discovery
Based on the known activities of structurally related nicotinamide derivatives, this compound is a promising starting point for the development of inhibitors for several key drug targets.
Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1] Cancer cells exhibit a high NAD+ turnover, making them particularly vulnerable to the depletion of NAD+ pools.[2] Inhibition of NAMPT has emerged as a promising strategy for cancer therapy. Numerous nicotinamide derivatives have been investigated as potent NAMPT inhibitors.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[3] Several nicotinamide derivatives have been designed and synthesized as VEGFR-2 inhibitors, demonstrating anti-proliferative and anti-angiogenic effects.
Store-Operated Calcium Entry (SOCE) Inhibition
A derivative of this compound, N-(2′,5′-dimethoxy-[1,1′-biphenyl]-4-yl)-3-fluoroisonicotinamide (Synta-66), has been identified as a selective inhibitor of store-operated calcium entry (SOCE) through the Orai1/STIM1 calcium release-activated calcium (CRAC) channels.[4] Dysregulation of SOCE has been implicated in various diseases, including cancer, making its modulation an attractive therapeutic strategy.[2]
Quantitative Data for Related Compounds
The following tables summarize the biological activity of various nicotinamide derivatives, providing a rationale for the potential of this compound as a scaffold for inhibitor development.
Table 1: NAMPT Inhibitory Activity of Nicotinamide Derivatives
| Compound | Target | IC50 | Cell Line | Reference |
| Compound 11 | NAMPT | 5 nM | - | [1] |
| Compound 4 | NAMPT | 13.6 ± 2.9 nM | - | [1] |
| Compound 5 | NAMPT | 41.8 ± 4.1 nM | - | [1] |
| Compound 13 | NAMPT | ~3 nM | - | [1] |
Table 2: VEGFR-2 Inhibitory Activity of Nicotinamide Derivatives
| Compound | Target | IC50 | Cell Line | Reference |
| Compound 8 | VEGFR-2 | 77.02 nM | - | [3] |
| Sorafenib (Reference) | VEGFR-2 | 53.65 nM | - | [3] |
| Compound 6 | VEGFR-2 | 60.83 nM | HCT-116 | |
| Compound 10 | VEGFR-2 | 63.61 nM | HCT-116 |
Table 3: SOCE Inhibitory Activity of a this compound Derivative
| Compound | Target | IC50 | Cell Line | Reference |
| Synta-66 | ICRAC | 1.4 µM | Rat basophilic leukaemia (RBL) | [4] |
| Synta-66 | SOCE | 26-3000 nM | Various |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the general principles of amidation from a carboxylic acid precursor.
Materials:
-
3-Fluoroisonicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ammonia solution (e.g., 25% in THF or aqueous)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoroisonicotinic acid in anhydrous DCM.
-
Add an excess of thionyl chloride or oxalyl chloride dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Allow the reaction to stir at room temperature for 2-4 hours or until the evolution of gas ceases. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 3-fluoroisonicotinoyl chloride.
-
Amidation: Dissolve the crude acid chloride in anhydrous THF and cool the solution to 0 °C.
-
Slowly add an excess of ammonia solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.
Protocol 2: In Vitro NAMPT Inhibition Assay (General)
This protocol outlines a general procedure for determining the inhibitory activity of a compound against NAMPT.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
Phosphoribosyl pyrophosphate (PRPP)
-
ATP
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂ and DTT)
-
Detection reagent (e.g., a coupled enzyme system that produces a fluorescent or colorimetric signal proportional to the amount of NMN produced)
-
This compound (or test compound)
-
96-well microplate
Procedure:
-
Prepare a serial dilution of this compound in the reaction buffer.
-
In a 96-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the NAMPT enzyme to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding a substrate mixture containing NAM, PRPP, and ATP.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (fluorescence or absorbance) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: In Vitro VEGFR-2 Kinase Assay (General)
This protocol describes a general method to assess the inhibitory effect of a compound on VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Peptide substrate (e.g., a poly(Glu, Tyr) peptide)
-
ATP (with γ-³²P-ATP for radiometric assay or unlabeled for antibody-based detection)
-
Kinase reaction buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂, MnCl₂, and DTT)
-
This compound (or test compound)
-
96-well microplate
-
Detection system (e.g., phosphocellulose paper and scintillation counter for radiometric assay, or anti-phosphotyrosine antibody and secondary detection reagents for ELISA-based assay)
Procedure:
-
Prepare a serial dilution of this compound in the kinase reaction buffer.
-
In a 96-well plate, add the test compound dilutions, positive control (no inhibitor), and negative control (no enzyme).
-
Add the VEGFR-2 enzyme to all wells except the negative control.
-
Add the peptide substrate to all wells.
-
Initiate the reaction by adding ATP (spiked with γ-³²P-ATP for radiometric assay).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
For a radiometric assay, wash the phosphocellulose paper to remove unincorporated γ-³²P-ATP, and measure the radioactivity using a scintillation counter.
-
For an ELISA-based assay, follow the manufacturer's protocol for antibody incubation, washing, and signal detection.
-
Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 2.
Protocol 4: Cell Viability Assay (MTT Assay)
This protocol provides a general method for evaluating the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HCT-116, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or test compound)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Visualizations
References
- 1. Development of Store-Operated Calcium Entry-Targeted Compounds in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets | MDPI [mdpi.com]
- 3. repositorio.uam.es [repositorio.uam.es]
- 4. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
Application of Fluoro-Substituted Pyridine Amides in Agrochemical Research: A Focus on Fluopicolide
Introduction
While 3-Fluoroisonicotinamide itself is not a prominent active ingredient in commercial agrochemicals, it represents a foundational chemical structure in the broader class of fluoro-substituted pyridine amides. This class of compounds has significant importance in agrochemical research and development, leading to the discovery of potent fungicides. The incorporation of fluorine into the pyridine ring can significantly enhance the biological activity, metabolic stability, and overall efficacy of the resulting agrochemical. This document will focus on a key example from this class, Fluopicolide, to illustrate the application of fluoro-substituted pyridine amides in controlling plant diseases.
Fluopicolide is a systemic fungicide highly effective against oomycete pathogens, a group of destructive plant pathogens that includes species causing late blight in potatoes and downy mildew in various crops.[1][2] Developed by Bayer CropScience, it represents a distinct class of fungicides known as acylpicolides.[1]
Chemical Profile of Fluopicolide
| Property | Value | Reference |
| IUPAC Name | 2,6-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzamide | [1] |
| CAS Number | 239110-15-7 | [1] |
| Chemical Formula | C₁₄H₈Cl₃F₃N₂O | [1] |
| Molar Mass | 383.58 g·mol⁻¹ | [1] |
| Mode of Action | Disruption of spectrin-like proteins in the oomycete cytoskeleton | [2][3] |
| FRAC Group | 43 | [2] |
Mechanism of Action
Fluopicolide exhibits a novel mode of action, which is a critical attribute in fungicide resistance management.[4] It targets spectrin-like proteins within the cytoskeleton of oomycete pathogens.[2] This disruption leads to the delocalization of these proteins, causing instability in the cell membrane, particularly at the hyphal tips where growth occurs. The ultimate result is the cessation of growth, cell lysis, and death of the pathogen.[3] This unique mechanism provides efficacy against strains of oomycetes that have developed resistance to other fungicide classes like phenylamides and strobilurins.[1]
Figure 1: Simplified signaling pathway of Fluopicolide's mode of action.
Biological Activity and Efficacy
Fluopicolide is active against a wide spectrum of oomycete pathogens.[5] It demonstrates both preventative and curative properties, affecting multiple stages of the fungal life cycle, including zoospore motility, cyst germination, mycelial growth, and sporulation.[1]
Table 1: Comparative Efficacy (EC₅₀ in µg/mL) Against Phytophthora capsici [6]
| Life Stage | Fluopicolide | Dimethomorph | Metalaxyl (sensitive/resistant) | Mandipropamid | Oxathiapiprolin |
| Mycelial Growth | 0.05 - 0.35 | 0.24 | 0.219 / 3.829 | 0.03 | 0.00038 |
| Sporangia Production | 0.3 - 9.0 | 0.46 | - | 0.02 | - |
| Zoospore Germination | 1.1 - 4.5 | 0.10 | - | 5.70 | - |
| Zoospore Release | 0.338 - 1.169 | - | - | - | - |
Table 2: Comparative Efficacy (EC₅₀ in µg/mL) Against Various Phytophthora Species [6]
| Pathogen | Life Stage | Fluopicolide | Ethaboxam | Mandipropamid | Oxathiapiprolin | Mefenoxam |
| P. citrophthora | Mycelial Growth | 0.04 | 0.068 | 0.004 | 0.0003 | 0.039 |
| P. syringae | Mycelial Growth | 0.045 | 0.005 | 0.003 | 0.0001 | 0.008 |
| P. nicotianae | Mycelial Growth | - | - | - | - | - |
Experimental Protocols
The following are generalized protocols for assessing the in vitro efficacy of fungicides like Fluopicolide.
Protocol 1: Mycelial Growth Inhibition Assay
This assay determines the concentration of a fungicide required to inhibit the radial growth of a pathogen on an amended agar medium.[6]
Materials:
-
Pure culture of the target oomycete pathogen (e.g., Phytophthora capsici)
-
V8 juice agar or another suitable growth medium
-
Sterile Petri dishes (90 mm)
-
Stock solution of Fluopicolide in a suitable solvent (e.g., DMSO)
-
Sterile distilled water
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Prepare V8 juice agar and autoclave. Allow it to cool to approximately 50-55°C in a water bath.
-
Prepare serial dilutions of the Fluopicolide stock solution.
-
Add the appropriate volume of each fungicide dilution to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent only.
-
Pour the amended agar into sterile Petri dishes and allow them to solidify.
-
From the margin of an actively growing pathogen culture, cut a 5 mm agar plug using a sterile cork borer.
-
Place the agar plug, mycelium-side down, in the center of each agar plate.
-
Seal the plates and incubate them at a suitable temperature (e.g., 25°C) in the dark.
-
Measure the colony diameter of the fungal growth daily until the growth in the control plate reaches the edge of the dish.
-
Calculate the percentage of growth inhibition relative to the control and determine the EC₅₀ value using probit analysis.
Protocol 2: Sporangia Production Assay
This assay evaluates the effect of a fungicide on the production of sporangia.[6]
Materials:
-
Pathogen culture grown on V8 juice agar
-
Sterile distilled water
-
Fungicide solutions at various concentrations
-
Sterile Petri dishes
-
Microscope and slides
Procedure:
-
Cut agar plugs (6 mm diameter) from the margins of an actively growing pathogen colony.
-
Transfer the plugs to Petri dishes and submerge them in 20 mL of sterile distilled water amended with the test fungicide at various concentrations.
-
Incubate the plates under conditions that induce sporangia formation (e.g., 25°C for 48 hours under continuous light).
-
After incubation, count the number of sporangia produced per unit area using a microscope.
-
Calculate the percentage inhibition of sporangia production compared to the untreated control.
References
Synthesis of 3-Fluoroisonicotinamide Derivatives: A Detailed Protocol for Researchers
For researchers, scientists, and professionals in drug development, this document provides a comprehensive protocol for the synthesis of 3-fluoroisonicotinamide and its derivatives. This class of compounds holds significant interest in medicinal chemistry due to the favorable pharmacological properties often imparted by the fluorine substituent.
The introduction of a fluorine atom into a pharmacologically active molecule can significantly modulate its metabolic stability, binding affinity, and bioavailability. The this compound scaffold, in particular, serves as a valuable building block for the development of novel therapeutic agents across various disease areas.
This protocol details a reliable synthetic route starting from commercially available 3-fluoropyridine. The methodology involves a three-step process: carboxylation of 3-fluoropyridine, subsequent conversion to the corresponding acid halide, and finally, amidation to yield the desired this compound. Further derivatization can be achieved by employing substituted amines in the final amidation step.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented synthetic route and is divided into three main stages.[1]
Stage 1: Synthesis of 3-Fluoroisonicotinic Acid
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 60 mL of anhydrous tetrahydrofuran (THF).
-
Base Preparation: Cool the flask to -25°C in a cooling bath and add 5.7 g of diisopropylamine. Slowly add 22.5 mL of 2.5 M n-butyllithium while maintaining the temperature between -30°C and -25°C. Stir the resulting lithium diisopropylamide (LDA) solution at this temperature for 1.5 hours.
-
Lithiating 3-Fluoropyridine: Cool the reaction mixture to -70°C and add 5.0 g of 3-fluoropyridine. Allow the reaction to proceed at -70°C for 3 hours.
-
Carboxylation: Slowly introduce carbon dioxide gas into the reaction mixture while allowing it to warm to room temperature.
-
Work-up and Isolation: Add 300 mL of methyl tertiary-butyl ether (MTBE) to the reaction flask and stir for 1 hour at room temperature. The resulting white, sticky solid is collected by filtration to yield 3-fluoroisonicotinic acid.
Stage 2: Formation of 3-Fluoroisonicotinoyl Halide
-
Activation of Carboxylic Acid: The crude 3-fluoroisonicotinic acid from the previous step is suspended in a suitable solvent such as dichloromethane (DCM) or toluene.
-
Halogenation: Add a halogenating agent, for example, thionyl chloride (SOCl₂) or oxalyl chloride, dropwise to the suspension at room temperature. The reaction can be gently heated if necessary to ensure complete conversion. The formation of the acid halide can be monitored by the cessation of gas evolution.
-
Solvent Removal: Once the reaction is complete, the excess halogenating agent and solvent are removed under reduced pressure. The resulting 3-fluoroisonicotinoyl halide is typically used in the next step without further purification.[1]
Stage 3: Synthesis of this compound
-
Ammonolysis: The crude 3-fluoroisonicotinoyl halide is dissolved in an anhydrous aprotic solvent like THF or DCM and cooled in an ice bath.
-
Ammonia Addition: A solution of ammonia in a suitable solvent (e.g., ammonia in dioxane or aqueous ammonium hydroxide) is added dropwise to the cooled solution of the acid halide.
-
Reaction and Isolation: The reaction mixture is stirred and allowed to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the residue is purified by recrystallization or column chromatography to afford this compound.[1]
Protocol 2: Synthesis of this compound Derivatives via Amide Coupling
This protocol outlines a general method for synthesizing various derivatives by coupling 3-fluoroisonicotinic acid with a range of primary or secondary amines using a standard peptide coupling agent.
-
Reaction Setup: To a solution of 3-fluoroisonicotinic acid (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or DCM, add a coupling agent (e.g., HATU, HBTU, or EDC, 1.1 equivalents) and a base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), 2-3 equivalents).
-
Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired this compound derivative.
Data Presentation
The following tables summarize typical characterization data for the parent compound and hypothetical derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₅FN₂O |
| Molecular Weight | 140.12 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 256-257°C[2] |
| Solubility | Soluble in water, ethanol, DMSO, methanol |
Table 2: Illustrative Yields and Spectroscopic Data for Synthesized this compound Derivatives
| Derivative R-Group | Amine Used | Yield (%) | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | MS (m/z) |
| -H | Ammonia | 75-85 | 8.5 (d), 8.4 (dd), 7.6 (t)[1] | -110 to -130 | [M+H]⁺ 141.0 |
| -CH₂CH₃ | Ethylamine | 70-80 | ... | ... | [M+H]⁺ 169.1 |
| -Ph | Aniline | 65-75 | ... | ... | [M+H]⁺ 217.1 |
| -CH₂Ph | Benzylamine | 72-82 | ... | ... | [M+H]⁺ 231.1 |
| -c-C₃H₅ | Cyclopropylamine | 68-78 | ... | ... | [M+H]⁺ 181.1 |
Note: The spectroscopic data for the derivatives are illustrative and will vary depending on the specific R-group.
Mandatory Visualization
The following diagrams illustrate the synthetic workflow and key relationships in the synthesis of this compound derivatives.
References
3-Fluoroisonicotinamide: Exploring Its Potential as an Enzyme Inhibitor
Despite extensive investigation, publicly available scientific literature does not currently contain specific data detailing the enzyme inhibitory activity of 3-Fluoroisonicotinamide. While the broader class of isonicotinamide derivatives has been explored for various biological activities, including enzyme inhibition, specific quantitative data, target enzymes, and mechanisms of action for the 3-fluoro substituted variant remain uncharacterized in published research.
This document aims to provide a framework for researchers, scientists, and drug development professionals interested in investigating the potential of this compound as an enzyme inhibitor. It outlines general methodologies and protocols for enzyme inhibition assays that can be adapted for this compound, drawing from established practices in the field.
General Approaches to Characterizing Novel Enzyme Inhibitors
The study of potential enzyme inhibitors typically involves a series of experiments to determine the compound's efficacy, selectivity, and mode of action. Key parameters often investigated include the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
Quantitative Data on Related Compounds
While no quantitative data exists for this compound, research on other isonicotinamide derivatives has shown engagement with various enzyme targets. For instance, certain derivatives have been investigated as inhibitors of Beta-secretase 1 (BACE-1)[1][2] and succinate dehydrogenase.[3] It is important to note that these findings are not directly transferable to this compound, as minor structural changes, such as the addition of a fluorine atom, can significantly alter biological activity.
Experimental Protocols for Enzyme Inhibition Assays
The following are generalized protocols that can be adapted to screen this compound against a target enzyme of interest.
General Enzyme Inhibition Assay Protocol
This protocol provides a basic framework for determining the inhibitory potential of a compound against a specific enzyme.
Materials:
-
Target enzyme
-
Substrate for the target enzyme
-
This compound
-
Assay buffer (optimized for the target enzyme)
-
96-well microplates
-
Microplate reader
-
DMSO (for dissolving the compound)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations to be tested.
-
Enzyme Preparation: Dilute the target enzyme to a working concentration in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Blank: Assay buffer only.
-
Control (No Inhibitor): Enzyme and substrate in assay buffer.
-
Test: Enzyme, substrate, and varying concentrations of this compound in assay buffer.
-
-
Pre-incubation: Add the enzyme and the inhibitor (or buffer for the control) to the wells and pre-incubate for a specific time at the optimal temperature for the enzyme.
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Detection: Measure the reaction progress (e.g., absorbance, fluorescence) at regular intervals using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Workflow for a General Enzyme Inhibition Assay
References
- 1. Discovery and SAR of isonicotinamide BACE-1 inhibitors that bind beta-secretase in a N-terminal 10s-loop down conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 3-Fluoroisonicotinamide Analogs as NAMPT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1] NAD+ is a critical coenzyme in cellular redox reactions and a substrate for various enzymes involved in DNA repair, cell signaling, and metabolism. Many malignancies exhibit elevated NAMPT expression and a heightened dependence on the NAD+ salvage pathway, making NAMPT a compelling target for anticancer drug discovery.[2][3][4] 3-Fluoroisonicotinamide and its analogs represent a promising class of small molecules designed to inhibit NAMPT, thereby depleting cellular NAD+ levels and inducing apoptosis in cancer cells.
These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize novel this compound analogs as potent and selective NAMPT inhibitors.
Signaling Pathway of NAMPT Inhibition
Inhibition of NAMPT by this compound analogs disrupts the primary pathway for NAD+ biosynthesis from nicotinamide. This leads to a rapid depletion of intracellular NAD+ pools, triggering a cascade of downstream events that culminate in cancer cell death. The key steps in this pathway include metabolic stress, mitochondrial dysfunction, and the activation of the intrinsic apoptotic pathway.
Data Presentation
The following table presents representative data for a series of NAMPT inhibitors, illustrating the typical quantitative outputs from the screening assays described below. The data includes enzymatic inhibition (IC50) and cell-based potency (EC50) values.
Note: Due to the limited availability of public data for a comprehensive series of this compound analogs, the following table includes data for closely related NAMPT inhibitors to serve as an illustrative example.
| Compound ID | Structure | Enzymatic IC50 (nM) | Cell Viability EC50 (nM) |
| FK866 | (Structure of FK866) | 1.60 ± 0.32 | 2.21 ± 0.21 (HepG2) |
| STF-118804 | (Structure of STF-118804) | ~10 | Low nanomolar range (B-ALL cells) |
| Analog A | (Hypothetical Structure A) | 8.5 | 15.2 |
| Analog B | (Hypothetical Structure B) | 25.1 | 48.9 |
| Analog C | (Hypothetical Structure C) | 5.2 | 9.8 |
| Analog D | (Hypothetical Structure D) | >1000 | >1000 |
Experimental Protocols
Biochemical High-Throughput Screening: Coupled-Enzyme Fluorometric Assay
This assay quantitatively measures the enzymatic activity of NAMPT by detecting the production of NAD+, which is then used in a coupled reaction to generate a fluorescent signal.
Experimental Workflow:
Materials:
-
Purified recombinant human NAMPT enzyme
-
NAMPT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
384-well black, low-volume assay plates
-
Test compounds (this compound analogs) dissolved in DMSO
-
Positive control inhibitor (e.g., FK866)
-
DMSO (vehicle control)
-
Fluorescence plate reader
Protocol:
-
Reagent Preparation: Prepare a master mix containing NAMPT assay buffer, NAM, PRPP, ATP, NMNAT, ADH, and ethanol at 2x the final desired concentration.
-
Compound Plating: Using an acoustic liquid handler or a pintool, transfer nanoliter volumes of test compounds, positive control (FK866), and DMSO to the 384-well assay plates.
-
Enzyme Addition: Dispense the purified NAMPT enzyme, diluted in assay buffer, to all wells except for the negative control wells (to which assay buffer alone is added).
-
Initiation of Reaction: Add the 2x master mix to all wells to start the enzymatic reaction. The final reaction volume should be between 10-20 µL.
-
Incubation: Incubate the plates at 30°C for 60 to 120 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at ~340 nm and emission at ~460 nm.
-
Data Analysis:
-
Normalize the data using the negative (no enzyme) and positive (DMSO vehicle) controls.
-
Calculate the percent inhibition for each compound concentration.
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value for each active compound.
-
Cell-Based High-Throughput Screening: Cell Viability Assay
This assay assesses the cytotoxic effect of this compound analogs on cancer cell lines that are highly dependent on the NAMPT pathway for survival.
Experimental Workflow:
Materials:
-
Cancer cell line known to be sensitive to NAMPT inhibition (e.g., A431, HCT116)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and antibiotics
-
384-well white, solid-bottom cell culture plates
-
Test compounds (this compound analogs) dissolved in DMSO
-
Positive control inhibitor (e.g., FK866)
-
DMSO (vehicle control)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminescence plate reader
Protocol:
-
Cell Seeding: Seed the cancer cells into 384-well plates at an optimized density (e.g., 1,000-5,000 cells per well) and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Addition: Add serial dilutions of the this compound analogs to the cell plates. Include wells with a positive control (FK866) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement:
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data using the vehicle control (100% viability) and a background control (no cells or maximum inhibition).
-
Calculate the percent viability for each compound concentration.
-
Determine the EC50 value for each active compound by fitting the data to a concentration-response curve.
-
Conclusion
The described high-throughput screening assays provide robust and reliable methods for the identification and characterization of novel this compound analogs as inhibitors of NAMPT. The biochemical assay allows for the direct assessment of enzymatic inhibition, while the cell-based assay provides insights into the cytotoxic potency of the compounds in a relevant biological context. Together, these protocols can accelerate the discovery and development of new anticancer agents targeting the NAMPT pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. research.uniupo.it [research.uniupo.it]
- 3. Medicinal chemistry of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of 3-Fluoroisonicotinamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the scale-up synthesis of 3-Fluoroisonicotinamide, a key intermediate for preclinical studies. The described protocol is adapted from established synthetic routes for fluorinated pyridine derivatives and is designed to be robust and scalable. This application note includes a multi-step synthesis workflow, purification procedures, and analytical methods for compound characterization. All quantitative data is summarized for clarity, and key experimental processes are visualized using workflow diagrams.
Introduction
This compound is a valuable building block in medicinal chemistry, with the fluorine substituent often introduced to modulate the physicochemical and pharmacokinetic properties of drug candidates. The ability to produce this intermediate on a larger scale is crucial for advancing compounds through preclinical development. This protocol outlines a reliable synthetic pathway suitable for producing gram-scale quantities of this compound with high purity.
Data Summary
The following table summarizes the expected yields and purity for each step of the synthesis.
| Step | Reaction | Starting Material | Product | Expected Yield (%) | Purity (%) |
| 1 | Carboxylation | 3-Fluoropyridine | 3-Fluoroisonicotinic acid | 85-90 | >98 |
| 2 | Esterification | 3-Fluoroisonicotinic acid | Methyl 3-fluoroisonicotinate | 90-95 | >97 |
| 3 | Amidation | Methyl 3-fluoroisonicotinate | This compound | 80-85 | >99 |
Experimental Protocols
Step 1: Synthesis of 3-Fluoroisonicotinic acid
This step involves the ortho-lithiation of 3-fluoropyridine followed by carboxylation with carbon dioxide.
Materials:
-
3-Fluoropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Diisopropylamine
-
Dry Ice (solid Carbon Dioxide)
-
Hydrochloric Acid (2 M)
-
Deionized Water
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF and diisopropylamine.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium solution dropwise while maintaining the temperature below -70 °C. Stir for 30 minutes to form lithium diisopropylamide (LDA).
-
Add 3-fluoropyridine dropwise to the LDA solution, ensuring the temperature remains below -70 °C. Stir the reaction mixture for 2-3 hours at this temperature.
-
In a separate container, crush dry ice into a fine powder.
-
Carefully and quickly, add the crushed dry ice to the reaction mixture in portions. A significant exotherm may be observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of deionized water.
-
Adjust the pH of the aqueous layer to 3-4 with 2 M hydrochloric acid to precipitate the product.
-
Filter the resulting white solid, wash with cold deionized water, and dry under vacuum to yield 3-fluoroisonicotinic acid.
Step 2: Synthesis of Methyl 3-fluoroisonicotinate
This step involves the esterification of the carboxylic acid using methanol and a catalyst.
Materials:
-
3-Fluoroisonicotinic acid
-
Anhydrous Methanol
-
Sulfuric Acid (concentrated)
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Suspend 3-fluoroisonicotinic acid in anhydrous methanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain methyl 3-fluoroisonicotinate.
Step 3: Synthesis of this compound
This final step involves the amidation of the methyl ester.
Materials:
-
Methyl 3-fluoroisonicotinate
-
Ammonia in Methanol (7 N)
-
Methanol
Procedure:
-
Dissolve methyl 3-fluoroisonicotinate in methanol in a pressure vessel.
-
Add the methanolic ammonia solution.
-
Seal the vessel and heat to 80-100 °C for 12-18 hours.
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Analytical Characterization
The final product and intermediates should be characterized by the following methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Melting Point: To confirm the identity and purity of the solid product.
Visualizations
The following diagrams illustrate the synthetic workflow and logical relationships.
Caption: Synthetic workflow for this compound.
Caption: Purification and analysis workflow.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Concentrated acids are corrosive and should be handled with caution.
-
Reactions in sealed vessels should be performed behind a blast shield.
This protocol provides a comprehensive guide for the scaled-up synthesis of this compound. Researchers should adapt and optimize the conditions based on their specific laboratory setup and scale requirements.
Application Notes and Protocols for Radiolabeling 3-Fluoroisonicotinamide for in vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoroisonicotinamide is a promising molecule for the development of Positron Emission Tomography (PET) imaging agents, particularly for targeting Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme in DNA repair, and its expression is often upregulated in various cancers.[1][2] PET imaging with a radiolabeled version of this compound, such as [¹⁸F]this compound, can provide a non-invasive method to assess PARP-1 expression in tumors, which could aid in patient stratification for PARP inhibitor therapy and in monitoring treatment response.[3][4]
These application notes provide detailed protocols for the synthesis of the precursor, the radiolabeling procedure with Fluorine-18 ([¹⁸F]), quality control measures, and a general protocol for in vivo PET imaging.
Radiolabeling of this compound with Fluorine-18
The most common method for introducing Fluorine-18 into aromatic rings is through nucleophilic aromatic substitution (SNAr). This typically involves the displacement of a good leaving group on a precursor molecule with [¹⁸F]fluoride. For pyridine-based molecules like this compound, common precursors include those with a nitro or a trimethylammonium triflate leaving group at the 3-position of the isonicotinamide scaffold.[5][6]
Precursor Synthesis: 3-Nitroisonicotinamide
A common precursor for the radiosynthesis of [¹⁸F]this compound is 3-nitroisonicotinamide. This precursor can be synthesized from commercially available starting materials.
Experimental Protocol: Synthesis of 3-Nitroisonicotinamide Precursor
-
Starting Material: 3-Nitropyridine-4-carboxylic acid.
-
Amide Formation: The carboxylic acid is converted to the corresponding amide, 3-nitroisonicotinamide. This can be achieved using standard amide coupling reagents. A rapid method involves the use of coupling agents like PyClU, which can reduce the reaction time to less than an hour.[1]
-
Dissolve 3-nitropyridine-4-carboxylic acid in a suitable aprotic solvent (e.g., dimethylformamide - DMF).
-
Add a coupling agent (e.g., PyClU or HBTU/HOBt) and an amine source (e.g., ammonia solution or ammonium chloride with a base like triethylamine).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).
-
Work up the reaction mixture to isolate the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 3-nitroisonicotinamide.
-
[¹⁸F]-Radiolabeling of 3-Nitroisonicotinamide
The radiosynthesis of [¹⁸F]this compound is typically performed in an automated synthesis module to handle the radioactivity safely and ensure reproducibility.[7][8]
Experimental Protocol: Automated Synthesis of [¹⁸F]this compound
-
[¹⁸F]Fluoride Production and Trapping:
-
[¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
The aqueous [¹⁸F]fluoride solution is trapped on an anion exchange cartridge (e.g., QMA Sep-Pak).[2]
-
-
Elution and Drying of [¹⁸F]Fluoride:
-
The trapped [¹⁸F]fluoride is eluted from the cartridge with a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2 - K₂₂₂) and a weak base (e.g., potassium carbonate - K₂CO₃) in acetonitrile/water.[2]
-
The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen to obtain the anhydrous [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex.
-
-
Radiofluorination Reaction:
-
A solution of the 3-nitroisonicotinamide precursor in an anhydrous polar aprotic solvent (e.g., DMSO or DMF) is added to the dried [¹⁸F]fluoride complex.
-
The reaction mixture is heated at an elevated temperature (typically 120-160 °C) for a specific duration (e.g., 10-20 minutes).[9]
-
-
Purification of [¹⁸F]this compound:
-
Formulation:
-
The collected HPLC fraction is typically diluted with a sterile saline solution and passed through a sterile filter into a sterile vial for injection. The final formulation is often buffered to a physiological pH.
-
Quantitative Data for Radiolabeling of a Structurally Similar Compound ([¹⁸F]MEL050)
The following table summarizes the quantitative data for the radiosynthesis of [¹⁸F]MEL050, a nicotinamide derivative with a similar labeling strategy. This data can be considered representative of what might be expected for [¹⁸F]this compound.
| Parameter | Value | Reference |
| Radiochemical Yield (decay-corrected) | 6-17% | [10] |
| Radiochemical Purity | >99% | [10] |
| Molar Activity | 32–100 GBq/µmol | [10] |
| Total Synthesis Time | ~90 minutes | [10] |
Quality Control
Quality control (QC) is a critical step to ensure the safety and efficacy of the radiopharmaceutical.
Experimental Protocol: Quality Control of [¹⁸F]this compound
-
Appearance: Visual inspection for clarity and absence of particulate matter.
-
pH: Measurement of the pH of the final product solution (should be within a physiological range, e.g., 4.5-7.5).
-
Radionuclidic Identity and Purity:
-
Half-life determination: Measurement of the decay of the sample over time to confirm the 109.7-minute half-life of ¹⁸F.
-
Gamma spectroscopy: Identification of the characteristic 511 keV annihilation peak of a positron emitter.
-
-
Radiochemical Identity and Purity:
-
Analytical HPLC: Co-injection of the final product with a non-radioactive, authenticated standard of this compound to confirm the identity and determine the radiochemical purity by comparing the retention times of the radioactive peak and the UV peak of the standard.
-
-
Residual Solvents: Gas chromatography (GC) analysis to quantify the amount of residual solvents (e.g., acetonitrile, DMSO) from the synthesis.
-
Bacterial Endotoxin Test: Limulus Amebocyte Lysate (LAL) test to ensure the absence of pyrogens.
-
Sterility: The final product should be prepared under aseptic conditions and can be tested for sterility according to pharmacopeial standards.
in vivo PET Imaging
Once the radiotracer passes all quality control tests, it can be used for in vivo PET imaging studies in animal models.
Experimental Protocol: General in vivo PET Imaging with [¹⁸F]this compound in a Tumor-Bearing Mouse Model
-
Animal Model: Use of an appropriate tumor-bearing animal model (e.g., nude mice with xenografts of a cancer cell line known to express PARP-1).[11][12]
-
Radiotracer Administration:
-
Anesthetize the animal (e.g., with isoflurane).
-
Inject a known amount of [¹⁸F]this compound (typically 3.7-7.4 MBq or 100-200 µCi) intravenously via the tail vein.
-
-
PET/CT Imaging:
-
Position the animal in the PET/CT scanner.
-
Acquire dynamic or static PET images over a specified time course (e.g., 60-120 minutes post-injection). A CT scan is performed for anatomical co-registration and attenuation correction.[13]
-
-
Image Analysis:
-
Reconstruct the PET images.
-
Draw regions of interest (ROIs) over the tumor and other organs of interest (e.g., muscle, liver, kidney) on the co-registered PET/CT images.
-
Calculate the radiotracer uptake in each ROI, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g) or as Standardized Uptake Values (SUV).
-
-
Blocking Studies (for specificity):
-
To confirm that the radiotracer uptake in the tumor is specific to PARP-1, a blocking study can be performed.
-
A separate cohort of animals is pre-treated with a non-radioactive PARP-1 inhibitor (e.g., Olaparib) before the injection of [¹⁸F]this compound.[11]
-
A significant reduction in tumor uptake in the blocked group compared to the non-blocked group would indicate specific binding to PARP-1.
-
Visualizations
Caption: Workflow for the production and application of [¹⁸F]this compound.
Caption: Mechanism of PARP-1 targeted PET imaging.
References
- 1. Rapid radiosynthesis of two [18F]-labeled nicotinamide derivatives for malignant melanoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A One-Pot Radio-synthesis of [18F]PARPi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [18F]FluorThanatrace ([18F]FTT) PET Imaging of PARP-inhibitor Drug-Target Engagement as a Biomarker of Response in Ovarian Cancer, a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Automated synthesis of [18F]DCFPyL via direct radiofluorination and validation in preclinical prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, [¹⁸F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of a novel 18F labeled PARP-1 ligand for PET imaging of PARP-1 expression in prostate cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 13. FDG PET/CT: EANM procedure guidelines for tumour imaging: version 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Fluoroisonicotinamide in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoroisonicotinamide is a halogenated analog of nicotinamide, a key precursor in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). As NAD+ is a critical coenzyme in cellular redox reactions and a substrate for various signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), analogs such as this compound are valuable tools for investigating metabolic pathways, DNA repair mechanisms, and cellular signaling. These application notes provide detailed protocols for the formulation and use of this compound in common biological assays, enabling researchers to probe its effects on cellular processes.
Physicochemical Properties and Formulation
Proper solubilization and formulation of this compound are critical for obtaining reproducible results in biological assays. The following table summarizes key properties and recommended solvents.
| Property | Data | Recommended Solvent(s) for Stock Solutions |
| Molecular Formula | C₆H₅FN₂O | DMSO, Ethanol |
| Molecular Weight | 140.12 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Purity | >98% (recommended) | |
| Aqueous Solubility | Limited (requires optimization) | |
| Storage | Store at -20°C, protected from light |
Protocol for Preparation of Stock Solutions
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Ethanol (200 proof), sterile
-
Sterile microcentrifuge tubes or vials
-
-
Procedure for a 100 mM DMSO Stock Solution:
-
Aseptically weigh out 14.01 mg of this compound.
-
Add the powder to a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Note: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.
In Vitro Enzyme Inhibition Assay: Sirtuin Activity
This protocol describes a representative in vitro assay to evaluate the inhibitory potential of this compound on the activity of a human sirtuin, such as SIRT1. This is a common application for nicotinamide analogs.
Experimental Workflow
Protocol
-
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine residue and a fluorescent reporter)
-
NAD+
-
This compound stock solution (e.g., 100 mM in DMSO)
-
SIRT1 assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing a protease to cleave the deacetylated substrate and release the fluorophore)
-
96-well black, flat-bottom plate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in SIRT1 assay buffer from the stock solution. The final concentrations may range from 1 µM to 10 mM.
-
In a 96-well plate, add the following to each well:
-
SIRT1 assay buffer
-
This compound dilution or vehicle control (DMSO in assay buffer)
-
SIRT1 enzyme (to a final concentration of, for example, 25 nM)
-
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+ (final concentrations of, for example, 100 µM and 500 µM, respectively).
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for an additional 15 minutes at 37°C.
-
Measure the fluorescence using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis
The percentage of inhibition is calculated as follows:
% Inhibition = [1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_vehicle - Fluorescence_blank)] * 100
The IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
| Compound | IC₅₀ (µM) [Hypothetical Data] |
| This compound | 150 |
| Nicotinamide (Control) | 50 |
Cell-Based Assay: NAD+ Level Quantification
This protocol outlines a method to assess the impact of this compound on intracellular NAD+ levels in a cultured cell line (e.g., HEK293 or HeLa).
Experimental Workflow
Protocol
-
Materials:
-
HEK293 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
NAD+ extraction buffer (e.g., 0.6 M perchloric acid)
-
Neutralization buffer (e.g., 1 M KOH, 0.3 M K₂HPO₄/KH₂PO₄)
-
Commercial NAD+/NADH quantification kit
-
96-well cell culture plate
-
Microplate reader capable of absorbance measurement
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) for 24 hours. Include a vehicle control (DMSO).
-
After treatment, wash the cells with PBS.
-
Lyse the cells and extract NAD+ according to the instructions of the quantification kit. This typically involves an acid extraction step followed by neutralization.
-
Perform the NAD+ cycling reaction as per the kit's protocol.
-
Measure the absorbance at the recommended wavelength (e.g., 450 nm).
-
In parallel wells, determine the protein concentration using a standard method (e.g., BCA assay) for normalization.
-
Data Analysis
Calculate the intracellular NAD+ concentration from a standard curve generated with known NAD+ concentrations. Normalize the NAD+ levels to the protein concentration for each sample.
| Treatment | NAD+ Level (pmol/µg protein) [Hypothetical Data] |
| Vehicle Control | 25.3 ± 2.1 |
| 10 µM this compound | 22.1 ± 1.8 |
| 50 µM this compound | 15.7 ± 1.5 |
| 100 µM this compound | 9.8 ± 1.1 |
Potential Signaling Pathway Modulation
This compound, as a nicotinamide analog, is hypothesized to interfere with NAD+ metabolism, thereby affecting the activity of NAD+-dependent enzymes and downstream signaling pathways.
The diagram illustrates that this compound may inhibit NAD+ biosynthesis, leading to reduced intracellular NAD+ levels. This, in turn, can decrease the activity of NAD+-dependent enzymes like sirtuins and PARPs, affecting their ability to modify downstream target proteins and regulate cellular processes such as gene expression, DNA repair, and metabolism.
Disclaimer
The protocols and data presented in these application notes are for guidance and illustrative purposes. Researchers should optimize experimental conditions for their specific systems. The hypothetical data is not based on actual experimental results for this compound. It is essential to consult relevant literature and perform appropriate validation experiments.
Application Notes and Protocols: 3-Fluoroisonicotinamide in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoroisonicotinamide is a key chemical moiety that has been successfully incorporated into a variety of kinase inhibitors, demonstrating significant potential in the development of targeted therapies. Its unique electronic properties and ability to form specific hydrogen bond interactions have made it a valuable component in designing potent and selective inhibitors for kinases such as Receptor-Interacting serine/threonine-Protein Kinase 2 (RIPK2) and Glycogen Synthase Kinase-3 (GSK-3). These kinases are implicated in a range of diseases, including inflammatory conditions and cancer.
These application notes provide a comprehensive overview of the use of this compound in the development of kinase inhibitors, with a focus on RIPK2 and GSK-3. Included are summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Kinase Inhibitor Activity
The following tables summarize the in vitro potency and cellular activity of representative kinase inhibitors incorporating the this compound scaffold.
Table 1: In Vitro Kinase Inhibitory Activity of this compound-Containing Compounds
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| GSK583 | RIPK2 | 5 | Fluorescence Polarization | [1][2] |
| RIPK3 | 16 | Fluorescence Polarization | [1] | |
| p38α | >1000 | Not Specified | [2] | |
| VEGFR2 | >1000 | Not Specified | [2] | |
| Compound 7 | RIPK2 | 1 | Not Specified | [3] |
| Compound 10w | RIPK2 | 0.6 | Not Specified | [4] |
| Compound 14 | RIPK2 | 5.1 ± 1.6 | Not Specified | [5] |
| CSLP37 (18t) | RIPK2 | 16 ± 5 | Not Specified | [6] |
| BI 706039 | RIPK2 | < 1.0 (human) | Not Specified | [7] |
| RIPK2 | 2.9 (mouse) | Not Specified | [7] | |
| COB-187 | GSK-3α | 22 | Z'-LYTE | [8] |
| GSK-3β | 11 | Z'-LYTE | [8] | |
| COB-152 | GSK-3α | 77 | Z'-LYTE | [8] |
| GSK-3β | 132 | Z'-LYTE | [8] |
Table 2: Cellular Activity of this compound-Containing Kinase Inhibitors
| Compound ID | Cell-Based Assay | Cell Line | IC50 (nM) | Reference |
| GSK583 | MDP-stimulated TNFα production | Primary human monocytes | 8 | [1] |
| MDP-stimulated TNFα production | Human whole blood | 237 | [2] | |
| MDP-stimulated TNFα production | Rat whole blood | 133 | [2] | |
| Compound 7 | MDP-induced cytokine production | Human whole blood | 10 | [3] |
| Compound 10w | MDP-stimulated TNFα production | Raw264.7 (NOD2 overexpression) | >60% inhibition at 100 nM | [4] |
| Compound 14 | MDP-induced TNF-α secretion | Not Specified | Not Specified | [5] |
| CSLP37 (18t) | NOD2 cell signaling (NF-κB activation) | HEKBlue | 26 ± 4 | [6] |
| BI 706039 | MDP-induced TNF-α production | Human cells | < 1.0 | [7] |
| MDP-induced TNF-α production | Mouse cells | 2.9 | [7] |
Table 3: Pharmacokinetic Parameters of Selected Kinase Inhibitors
| Compound ID | Species | Oral Bioavailability (%) | Clearance | Volume of Distribution | Reference |
| GSK583 | Rat | Moderate | Low | Moderate | [1] |
| Mouse | Moderate | Low | Moderate | [1] | |
| Compound 3 | Rat | 85 | Not Specified | Not Specified | [9] |
Experimental Protocols
Protocol 1: Synthesis of 4-Aminoquinoline-Based RIPK2 Inhibitors
This protocol is a general procedure adapted from the synthesis of 4-aminoquinoline derivatives and can be applied to the synthesis of inhibitors containing the this compound moiety.[5]
Step 1: Synthesis of the 4-aminoquinoline core
-
To a solution of 6-bromo-4-chloroquinoline (1.0 eq) in tert-butanol, add the desired amine (e.g., benzo[d]thiazol-5-amine) (1.0 eq).
-
Heat the reaction mixture at 80 °C for 4 hours.
-
After cooling, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography to obtain the 4-aminoquinoline intermediate.
Step 2: Suzuki Coupling
-
To a solution of the 4-aminoquinoline intermediate (1.0 eq) in 1,4-dioxane and water, add the desired boronic acid or boronic ester (e.g., this compound boronic ester) (1.2 eq), Pd(PPh₃)₄ (0.1 eq), and Na₂CO₃ (2.0 eq).
-
Heat the reaction mixture at 80 °C for 8 hours under a nitrogen atmosphere.
-
After cooling, extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final this compound-containing kinase inhibitor.
Caption: General synthetic workflow for 4-aminoquinoline-based inhibitors.
Protocol 2: In Vitro RIPK2 Kinase Inhibition Assay (ADP-Glo™)
This protocol is based on the ADP-Glo™ Kinase Assay from Promega and is used to measure the in vitro inhibitory activity of compounds against RIPK2.[10]
Materials:
-
Recombinant full-length RIPK2 enzyme
-
Myelin Basic Protein (MBP) substrate
-
Kinase Buffer (40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
ATP solution
-
Test compounds (e.g., GSK583) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (vehicle control).
-
Add 2 µL of RIPK2 enzyme diluted in Kinase Buffer to each well.
-
Incubate for 30 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (containing MBP and 50 µM ATP).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the ADP-Glo in vitro kinase assay.
Protocol 3: Cellular NF-κB Translocation Assay (Immunocytochemistry)
This protocol describes a method to assess the inhibition of NF-κB activation by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus using immunofluorescence microscopy.
Materials:
-
Cells (e.g., THP-1 or HEK293T cells)
-
Cell culture medium and supplements
-
Test compounds
-
Stimulant (e.g., Muramyl dipeptide - MDP)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate with glass bottoms).
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with MDP for 30-60 minutes to induce NF-κB translocation. Include unstimulated and vehicle-treated controls.
-
Wash the cells with PBS.
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-p65 antibody overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips or image the plate using a fluorescence microscope.
-
Quantify the nuclear translocation of p65 using image analysis software.
Signaling Pathway and Experimental Workflow Diagrams
NOD2-RIPK2 Signaling Pathway
The following diagram illustrates the canonical NOD2 signaling pathway leading to the activation of NF-κB and MAPKs. RIPK2 is a central kinase in this pathway.
Caption: The NOD2-RIPK2 signaling cascade leading to pro-inflammatory gene expression.
Logical Workflow for Kinase Inhibitor Evaluation
The following diagram outlines a typical workflow for the evaluation of a novel kinase inhibitor.
Caption: A streamlined workflow for the preclinical evaluation of kinase inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor-Interacting Protein Kinase 2 (RIPK2) and Nucleotide-Binding Oligomerization Domain (NOD) Cell Signaling Inhibitors Based on a 3,5-Diphenyl-2-aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 8. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoroisonicotinamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-Fluoroisonicotinamide, a crucial intermediate for researchers, scientists, and drug development professionals. Our aim is to help you overcome low-yield issues and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the primary challenges?
A1: The most prevalent method for the synthesis of this compound is the Balz-Schiemann reaction.[1][2] This process involves two main stages: the diazotization of 3-aminoisonicotinamide followed by the thermal decomposition of the resulting diazonium salt.
The primary challenges associated with this synthesis that can lead to low yields include:
-
Instability of the Diazonium Salt: The intermediate diazonium salt, 3-carbamoyl-4-pyridyldiazonium tetrafluoroborate, can be unstable and prone to premature decomposition, especially at elevated temperatures.[3]
-
Incomplete Diazotization: The initial reaction to form the diazonium salt may not go to completion, leaving unreacted starting material.
-
Side Reactions during Thermal Decomposition: The high temperatures required for the decomposition of the diazonium salt can lead to the formation of unwanted byproducts.[3]
-
Difficult Purification: Separation of the final product from byproducts and unreacted starting materials can be challenging due to similar polarities.
Q2: My diazotization reaction of 3-aminoisonicotinamide appears incomplete. How can I improve this step?
A2: Incomplete diazotization is a common issue. Here are several factors to consider for optimization:
-
Temperature Control: The diazotization reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt being formed.[4] Maintaining this low temperature throughout the addition of sodium nitrite is critical.
-
Acid Concentration: The reaction is performed in an acidic medium, commonly using fluoroboric acid (HBF₄).[1][2] Ensure that the acid concentration is sufficient to fully protonate the starting amine and to react with sodium nitrite to generate nitrous acid in situ.
-
Rate of Nitrite Addition: A slow, dropwise addition of the sodium nitrite solution is crucial. This prevents localized increases in temperature and concentration, which can lead to decomposition of the diazonium salt and side reactions.
-
Purity of Reagents: Ensure that the 3-aminoisonicotinamide, sodium nitrite, and fluoroboric acid are of high purity, as impurities can interfere with the reaction.
Q3: The thermal decomposition of the diazonium salt is giving a low yield of this compound. What are the key parameters to optimize?
A3: The thermal decomposition step is critical for obtaining a good yield. Consider the following optimization strategies:
-
Decomposition Temperature: The optimal temperature for decomposition is a balance between a reasonable reaction rate and minimizing the formation of degradation products. This temperature can be substrate-dependent. For many aryl diazonium tetrafluoroborates, temperatures in the range of 100-200 °C are used.[3] It is advisable to perform small-scale experiments to determine the optimal temperature for your specific setup.
-
Solvent: While the decomposition can be carried out neat (without a solvent), using a high-boiling inert solvent can help to ensure even heat distribution and better temperature control.[3]
-
Removal of Product: In some cases, performing the decomposition under reduced pressure can allow for the immediate distillation of the product as it is formed, which can prevent it from degrading at high temperatures.
-
Alternative Decomposition Methods: Modern approaches such as photochemical decomposition or the use of ionic liquids as solvents have been shown to improve yields and proceed under milder conditions.[3][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low overall yield of this compound | Incomplete diazotization, premature decomposition of the diazonium salt, formation of byproducts during thermal decomposition, or loss during purification. | Systematically optimize each step of the reaction. Begin by ensuring the diazotization goes to completion by carefully controlling the temperature and rate of nitrite addition. Optimize the thermal decomposition temperature. Investigate alternative purification methods to minimize product loss. |
| Presence of unreacted 3-aminoisonicotinamide in the final product | Incomplete diazotization reaction. | Increase the equivalents of sodium nitrite and/or fluoroboric acid slightly. Ensure the reaction temperature is maintained at 0-5 °C during the entire addition of sodium nitrite. Increase the reaction time for the diazotization step. |
| Formation of a dark, tarry substance during thermal decomposition | Overheating or prolonged reaction time at high temperatures, leading to polymerization or degradation of the product and/or intermediates. | Lower the decomposition temperature. Use a high-boiling inert solvent for better temperature control. Consider performing the decomposition under vacuum to remove the product as it forms. |
| Difficulty in purifying the final product by column chromatography | Co-elution of the product with impurities of similar polarity. | Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase (e.g., alumina instead of silica gel). Recrystallization prior to chromatography can help remove some impurities. |
| Product is an oil or fails to crystallize during recrystallization | Presence of impurities that inhibit crystallization. Insufficient purity of the crude product. Incorrect choice of solvent. | Purify the crude product by column chromatography before attempting recrystallization. Perform a solvent screen to find a suitable recrystallization solvent or solvent system. Adding a seed crystal of pure this compound can induce crystallization. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Balz-Schiemann Reaction
Step 1: Diazotization of 3-Aminoisonicotinamide
-
In a flask equipped with a stirrer and a thermometer, suspend 3-aminoisonicotinamide in fluoroboric acid (HBF₄, 48% aqueous solution) at 0 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting mixture at 0-5 °C for an additional 30 minutes after the addition is complete.
-
The precipitated diazonium tetrafluoroborate salt can be filtered, washed with cold ether, and dried under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with care.
Step 2: Thermal Decomposition
-
Gently heat the dry 3-carbamoyl-4-pyridyldiazonium tetrafluoroborate salt in a flask equipped with a distillation apparatus.
-
The decomposition will be indicated by the evolution of nitrogen gas.
-
The this compound product can be distilled directly from the reaction mixture under reduced pressure.
Protocol 2: Purification of this compound
Recrystallization:
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture of ethanol and water).
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Elute the column with a suitable solvent system, such as a gradient of ethyl acetate in hexanes, to separate the desired product from impurities.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizing the Workflow
To aid in understanding the synthetic and troubleshooting process, the following diagrams illustrate the key steps and decision-making points.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yield in synthesis.
References
Purification challenges of 3-Fluoroisonicotinamide and byproducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoroisonicotinamide. The information provided is designed to address common challenges encountered during the purification of this compound and its byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: While the exact impurity profile depends on the synthetic route, common byproducts analogous to other isonicotinamide preparations may include:
-
3-Fluoroisonicotinic acid: Formed by the hydrolysis of the amide.
-
Unreacted starting materials: Such as 3-fluoro-4-cyanopyridine or a derivative of 3-fluoro-4-picoline, depending on the synthesis method.
-
Over-oxidation products: If synthesized via oxidation of a methyl group, byproducts with additional oxygenated functionalities could be present.
-
Solvent adducts: Residual solvents from the reaction or initial work-up may be present.
Q2: What are the recommended starting points for recrystallization solvent screening for this compound?
A2: For polar, fluorinated molecules like this compound, a systematic solvent screening is crucial.[1] Based on the properties of similar aromatic amides, the following solvents and solvent systems are recommended for initial screening:
-
Single Solvents: Ethanol, methanol, acetonitrile, ethyl acetate, and water.
-
Two-Solvent Systems: Hexane/ethyl acetate, hexane/acetone, and ethanol/water.
The goal is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Q3: How can I remove the 3-Fluoroisonicotinic acid impurity?
A3: 3-Fluoroisonicotinic acid, being acidic, can be removed through several methods:
-
Aqueous basic wash: Dissolving the crude product in an organic solvent (like ethyl acetate) and washing with a dilute aqueous base (e.g., sodium bicarbonate solution) will extract the acidic impurity into the aqueous layer.
-
Solid-phase extraction (SPE): Using a basic ion-exchange resin can effectively trap the acidic byproduct.
-
Recrystallization: Careful selection of a recrystallization solvent can often leave the more polar 3-fluoroisonicotinic acid in the mother liquor.
Q4: What are the typical conditions for HPLC analysis of this compound purity?
A4: A reversed-phase HPLC method is generally suitable for analyzing the purity of this compound and its potential impurities. A good starting point for method development would be:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the pyridine ring absorbs, typically around 260-270 nm.
Troubleshooting Guides
Issue 1: Oily Product or Failure to Crystallize During Recrystallization
Question: My this compound is "oiling out" or not crystallizing from the chosen solvent. What should I do?
Answer: This is a common issue, especially with polar molecules. Here are some troubleshooting steps:
-
Reduce the cooling rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation over crystallization.
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. This can create nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure, solid this compound, adding a tiny crystal to the cooled solution can induce crystallization.
-
Re-evaluate your solvent system: The chosen solvent may be too good of a solvent. Try a solvent in which the compound is less soluble, or use a two-solvent system where you add an anti-solvent dropwise to the solution of your compound in a good solvent until turbidity is observed, then heat to redissolve and cool slowly.
-
Check for impurities: High levels of impurities can inhibit crystallization. Consider a preliminary purification step like a column chromatography or an acid-base wash.
Issue 2: Low Recovery After Column Chromatography
Question: I am losing a significant amount of my this compound on the silica gel column. How can I improve my recovery?
Answer: Amides can sometimes be challenging to purify by silica gel chromatography. Here are some potential solutions:
-
Deactivate the silica gel: The acidic nature of silica gel can lead to strong adsorption of basic compounds like pyridines. You can try neutralizing the silica by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%).
-
Optimize the mobile phase: Increase the polarity of your eluent. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate or a mixture of ethyl acetate/methanol) can help to elute your compound more effectively.
-
Consider an alternative stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for purifying basic compounds. Reversed-phase chromatography (C18) is another option if your compound is sufficiently non-polar.
-
Check for degradation: Amides can be susceptible to hydrolysis on acidic stationary phases. Running the column faster and minimizing the time the compound spends on the column can help. Adding a small amount of a non-polar solvent to your sample before loading can sometimes improve banding and reduce tailing.
Issue 3: Presence of Starting Material in the Final Product
Question: My purified this compound is still contaminated with unreacted starting material. How can I remove it?
Answer: The removal strategy will depend on the nature of the starting material.
-
Different Polarity: If the starting material has a significantly different polarity from your product, optimizing your column chromatography (adjusting the solvent gradient) or recrystallization (choosing a more selective solvent) should allow for separation.
-
Acidic or Basic Properties: If the starting material has acidic or basic properties that your product lacks, an acid-base extraction during the work-up can be very effective.
-
Chemical Scavenging: In some cases, a scavenger resin can be used to selectively react with and remove the unreacted starting material.
-
Reaction Optimization: The most effective solution is often to optimize the reaction conditions to drive the reaction to completion, thereby minimizing the amount of starting material in the crude product.
Data Presentation
Table 1: Suggested Initial Solvent Systems for Recrystallization Screening
| Solvent System | Rationale |
| Ethanol | Good general solvent for polar organic molecules. |
| Acetonitrile | Often effective for crystallizing amides. |
| Ethyl Acetate/Hexane | A common non-polar/polar mixture for fine-tuning solubility. |
| Water | Can be effective for highly polar compounds, possibly in a mixture with an alcohol. |
Table 2: Troubleshooting Summary for Purification Challenges
| Issue | Potential Cause | Suggested Solution |
| Oiling out during recrystallization | Solvent is too good; cooling is too fast; high impurity level. | Use a less polar solvent or a two-solvent system; slow cooling; pre-purify. |
| Low recovery from silica column | Strong adsorption to acidic silica; insufficient mobile phase polarity. | Add triethylamine to the eluent; increase eluent polarity; use alumina or C18. |
| Persistent starting material | Incomplete reaction; similar polarity to the product. | Optimize reaction; fine-tune chromatography/recrystallization; use acid-base extraction if applicable. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cooling: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Procedure for Silica Gel Flash Column Chromatography
-
Column Packing: Prepare a column with silica gel in the chosen non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin-Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for crystallization issues of this compound.
References
Common side reactions in the fluorination of isonicotinamide
Welcome to the Technical Support Center for the fluorination of isonicotinamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the common side reactions encountered during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the fluorination of isonicotinamide?
The fluorination of isonicotinamide can be accompanied by several side reactions, primarily depending on the reaction conditions and the fluorinating agent used. The most commonly anticipated side reactions include:
-
Hydrolysis of the Amide: The amide functional group in isonicotinamide can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of isonicotinic acid.[1][2][3]
-
Formation of Isomeric Byproducts: Depending on the fluorination method, fluorination may occur at positions other than the desired one on the pyridine ring, leading to a mixture of isomers. For instance, in the fluorination of 3,5-disubstituted pyridines, poor site selectivity has been observed.[4]
-
Polymerization: Under strongly acidic or basic conditions, or in the presence of strong electrophiles, pyridine derivatives like isonicotinamide can be prone to polymerization.
-
N-Fluorination: While less common for pyridine rings themselves, N-fluorination of the amide nitrogen is a potential side reaction with certain electrophilic fluorinating agents.
-
Dimerization: The formation of dimeric byproducts can occur, particularly under harsh reaction conditions.
Q2: Which fluorination methods are typically employed for pyridine rings like isonicotinamide?
Common methods for the fluorination of pyridine rings include:
-
Electrophilic Fluorination: This method utilizes electrophilic fluorine sources such as Selectfluor® (F-TEDA-BF4) or N-Fluorobenzenesulfonimide (NFSI).[5] These reagents are often preferred due to their relative stability and safety.
-
Nucleophilic Aromatic Substitution (SNAr): This involves the displacement of a suitable leaving group (e.g., a nitro group or a halogen) on the pyridine ring by a fluoride ion source, such as cesium fluoride (CsF) or potassium fluoride (KF).[6]
-
Balz-Schiemann Reaction: This classic method involves the thermal decomposition of a diazonium tetrafluoroborate salt, which can be prepared from the corresponding aminopyridine.[2]
Q3: How can I minimize the hydrolysis of the amide group during fluorination?
To minimize the formation of isonicotinic acid, consider the following:
-
Use Mild Reaction Conditions: Employing neutral or near-neutral reaction conditions can help prevent both acid- and base-catalyzed hydrolysis of the amide.
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as water is required for hydrolysis.
-
Appropriate Fluorinating Agent: Select a fluorinating agent that does not generate strongly acidic or basic byproducts. For example, some electrophilic fluorination reactions can be performed under neutral conditions.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the fluorination of isonicotinamide.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of the desired 2-fluoro-isonicotinamide | Poor regioselectivity: Fluorination occurring at other positions on the pyridine ring. | Optimize directing groups: If starting with a substituted isonicotinamide, the nature and position of the substituent can influence the regioselectivity of fluorination. Choice of fluorinating agent: Different fluorinating agents can exhibit different regioselectivities. For example, C-H fluorination with AgF₂ often shows high selectivity for the position adjacent to the nitrogen in pyridines.[7] |
| Significant amount of isonicotinic acid in the product mixture | Hydrolysis of the amide functional group. | Control pH: Avoid strongly acidic or basic conditions. Consider using a buffered system if necessary. Anhydrous conditions: Rigorously dry all solvents and reagents. Reaction temperature: Lowering the reaction temperature may reduce the rate of hydrolysis. |
| Formation of a dark, insoluble material (tar) | Polymerization of the starting material or product. | Milder conditions: Use less aggressive fluorinating agents and lower reaction temperatures. Inert atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can lead to polymerization. |
| Presence of multiple fluorinated products | Over-fluorination: Introduction of more than one fluorine atom onto the pyridine ring. | Control stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Using a slight excess is often sufficient for monofluorination. Monitor reaction progress: Closely monitor the reaction by techniques like TLC or LC-MS and stop the reaction once the starting material is consumed to prevent further fluorination. |
| Reaction does not proceed or is very slow | Deactivation of the pyridine ring: The electron-withdrawing nature of the carboxamide group can deactivate the ring towards electrophilic attack. | Use a more reactive fluorinating agent: Consider using a more powerful electrophilic fluorinating agent. Catalyst: For some fluorination reactions, the addition of a catalyst may be necessary to increase the reaction rate. |
Experimental Protocols
While a specific, optimized protocol for the fluorination of isonicotinamide is not widely published, the following general procedures for the fluorination of pyridine derivatives can be adapted and optimized.
General Procedure for Electrophilic Fluorination using Selectfluor®
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve isonicotinamide in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane).
-
Addition of Fluorinating Agent: Add Selectfluor® (typically 1.1 to 1.5 equivalents) to the solution portion-wise at room temperature or a slightly elevated temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction mixture (e.g., with a saturated aqueous solution of sodium bicarbonate). Extract the product with a suitable organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
DOT Script for a General Fluorination Workflow
Caption: A generalized experimental workflow for the fluorination of isonicotinamide.
DOT Script for a Troubleshooting Logic Tree
Caption: A logic diagram for troubleshooting common issues in isonicotinamide fluorination.
References
- 1. Carboxylic acid synthesis by hydrolysis of amides [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Reactions with 3-Fluoroisonicotinic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize coupling reactions involving 3-Fluoroisonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling reactions with 3-Fluoroisonicotinic acid resulting in low yields?
A1: Low yields can stem from several factors related to the inherent properties of 3-Fluoroisonicotinic acid. The pyridine nitrogen can interfere with some palladium catalysts, and the electron-withdrawing nature of both the fluorine atom and the pyridine ring can deactivate the carboxylic acid, making it less reactive. Direct condensation of a carboxylic acid with an amine is generally inefficient because the basic amine can deprotonate the acid, forming an unreactive salt.[1] Therefore, activation of the carboxylic acid is a crucial step.[1][2] For cross-coupling reactions like Suzuki-Miyaura, issues such as catalyst inhibition or side reactions like protodeboronation of the boronic acid/ester partner can also lead to poor outcomes.[3]
Q2: What are the recommended starting conditions for an amide coupling (amidation) with 3-Fluoroisonicotinic acid?
A2: A good starting point is to use a standard peptide coupling reagent. Common activating agents include carbodiimides like EDC or DCC, often used with additives such as HOBt or HOAt to improve efficiency and reduce side reactions.[4] Phosphonium (e.g., PyBOP) or uronium/guanidinium (e.g., HATU, HBTU) reagents are also highly effective, especially for challenging substrates.[5][6][7][8] The reaction is typically run in an anhydrous polar aprotic solvent like DMF or NMP, with a non-nucleophilic base such as DIPEA or NMM to scavenge the acid produced.[5] Pre-activation of the 3-Fluoroisonicotinic acid with the coupling reagent for a short period before adding the amine component can often improve results.
Q3: I'm observing significant side products in my Suzuki-Miyaura coupling. How can I minimize them?
A3: Common side reactions in Suzuki-Miyaura couplings include homocoupling of the boronic acid and dehalogenation or protodeboronation of the starting materials.[3] To minimize these:
-
Ensure Inert Atmosphere: Traces of oxygen can promote homocoupling.[3][9] It is essential to thoroughly degas your solvent and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[9]
-
Choice of Base: The base is crucial.[9][10] While aqueous bases like K₂CO₃ or Cs₂CO₃ are common, they can promote protodeboronation, especially with heteroaryl boronic acids.[3] Consider using anhydrous conditions with a base like K₃PO₄ or an organic base.
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often promote the desired reductive elimination step and can be beneficial for challenging substrates like heteroaryl chlorides.[3][11][12]
-
Temperature Control: Keep the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize thermal decomposition and side reactions.
Q4: What are the best strategies for purifying products derived from 3-Fluoroisonicotinic acid?
A4: The basicity of the pyridine ring in your product offers a useful handle for purification.
-
Acid/Base Extraction: You can often perform an aqueous workup, using a dilute acid (e.g., 1M HCl) to extract your basic product into the aqueous phase, leaving non-basic impurities behind in the organic layer. Subsequently, neutralizing the aqueous layer with a base (e.g., NaHCO₃) will allow you to re-extract your purified product back into an organic solvent.
-
Chromatography: Reverse-phase chromatography (e.g., C18) with a mobile phase containing a modifier like formic acid or TFA can be very effective. For normal-phase silica gel chromatography, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can prevent peak tailing and improve separation.
Troubleshooting Guide
Problem 1: Amide coupling reaction has stalled or shows low conversion.
| Possible Cause | Suggested Solution |
| Insufficient Carboxylic Acid Activation | The carboxylic acid must be converted to a more reactive species.[2][13] Use a more powerful coupling reagent like HATU or PyBOP.[7][14] Ensure anhydrous conditions, as water can hydrolyze the activated intermediate. |
| Inappropriate Base | The base may not be strong enough, or it could be sterically hindered. If using a salt like EDC hydrochloride, a tertiary amine base (e.g., DIPEA, NMM) is required.[5] Using a stronger, non-nucleophilic base can be beneficial, but highly strong bases might cause racemization.[5] |
| Reagent Degradation | Coupling reagents can be sensitive to moisture. Use fresh, high-quality reagents and ensure they are stored under inert, dry conditions. |
| Low Reaction Temperature | While high temperatures can cause side reactions, some sterically hindered couplings require heating. Cautiously increase the temperature (e.g., to 40-60 °C) and monitor the reaction progress.[15] |
Problem 2: Suzuki-Miyaura coupling fails or gives minimal product.
| Possible Cause | Suggested Solution |
| Catalyst Inactivity | The Pd(0) catalyst may have been oxidized. Ensure the reaction is thoroughly degassed. Use a pre-catalyst that is more stable to air. The pyridine nitrogen in the substrate can sometimes inhibit the catalyst; a higher catalyst loading or a different ligand may be required. |
| Incorrect Ligand Choice | The ligand is critical for stabilizing the catalyst and facilitating the reaction steps.[12] For electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than traditional ones like PPh₃.[16][17] |
| Poor Boronic Acid/Ester Reactivity | The transmetalation step is often rate-limiting.[10] The choice of base is critical for activating the boronic acid.[17] Consider converting the boronic acid to a more reactive trifluoroborate salt (KHF₂ treatment) or using a different boronate ester (e.g., MIDA boronates). |
| Base-Sensitive Substrate | Strong aqueous bases can degrade sensitive functional groups on either coupling partner.[9] Consider milder bases like K₃PO₄, CsF, or organic bases under anhydrous conditions. |
Experimental Protocols
Example Protocol 1: General Procedure for Amide Coupling
This protocol describes a typical small-scale amide coupling using HATU.
-
Preparation: In a dry, inert atmosphere (e.g., a nitrogen-filled glovebox or a flask under argon), dissolve 3-Fluoroisonicotinic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq) to the solution.[5] Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the amine coupling partner (1.0-1.2 eq) to the activated acid mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, it may be gently heated (e.g., to 50 °C).[15]
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography or recrystallization.
Example Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines starting conditions for coupling an aryl halide with a boronic acid partner.
-
Preparation: To a dry reaction vessel, add the aryl halide (1.0 eq, e.g., a derivative of 3-Fluoroisonicotinic acid), the boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Inerting: Seal the vessel and purge thoroughly with an inert gas (e.g., argon) for 15-20 minutes.
-
Solvent Addition: Add degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1). Bubble the inert gas through the solution for another 10-15 minutes.
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, or a pre-catalyst like Pd(dppf)Cl₂).[16] The catalyst loading typically ranges from 1-5 mol%.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.
Visualizations
Caption: General workflow for an amide coupling reaction.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. esports.bluefield.edu - Carboxylic Acid Functional Group Reactions [esports.bluefield.edu]
- 3. Yoneda Labs [yonedalabs.com]
- 4. hepatochem.com [hepatochem.com]
- 5. benchchem.com [benchchem.com]
- 6. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 7. peptide.com [peptide.com]
- 8. growingscience.com [growingscience.com]
- 9. quora.com [quora.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Troubleshooting Unexpected Peaks in the NMR of 3-Fluoroisonicotinamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve issues related to unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectra of 3-Fluoroisonicotinamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of unexpected peaks in an NMR spectrum?
Unexpected peaks in an NMR spectrum can originate from several sources. These are broadly categorized as sample-related issues, instrumental artifacts, or impurities. Common culprits include residual solvents from synthesis or purification, the presence of water, contaminants from glassware or NMR tubes, and degradation of the analyte.[1][2] Instrumental factors such as poor shimming or issues with the deuterium lock can also introduce artifacts like spinning sidebands or distorted peak shapes.[3]
Q2: I see extra peaks that might be from my solvent. How can I identify them?
Residual non-deuterated solvents are a frequent source of impurity signals.[1] The first step is to identify the solvents used during the synthesis and purification steps (e.g., ethyl acetate, dichloromethane, hexane).[4] You can then consult reference tables that list the characteristic ¹H and ¹³C NMR chemical shifts of common laboratory solvents in various deuterated solvents.[2][5][6] Comparing the chemical shifts and multiplicities of the unexpected peaks with these tabulated values is a highly effective identification method.
Q3: My baseline is distorted, or I have strangely shaped peaks. What could be the cause?
Baseline and peak shape issues are often due to problems with sample preparation or instrument settings.
-
Poor Shimming: An inhomogeneous magnetic field across the sample, caused by poor shimming, leads to broad and distorted peaks.[7]
-
Sample Concentration: Overly concentrated samples can cause peak broadening and signal artifacts due to detector saturation.[7][8] Conversely, if the sample is not dissolved homogeneously (e.g., due to poor solubility), it can also lead to broad lines.[7]
-
Spinning Sidebands: Small peaks appearing symmetrically around a large peak are often spinning sidebands. These can be caused by improper non-spinning shims or imperfections in the NMR tube.[3]
-
FID Truncation: If the spectral window (sweep width) is too narrow, peaks outside this window can "fold" back into the spectrum, appearing as artifacts.
Q4: Could the unexpected peaks be from starting materials or side-products of the synthesis?
Yes, unreacted starting materials or byproducts from the synthetic route are a significant source of impurities. For this compound, potential impurities could include precursors like 4-cyanopyridine or isonicotinic acid.[9] It is advisable to run NMR spectra of all starting materials and key intermediates to create a reference library for easier identification of these process-related impurities. Isonicotinamide itself is listed as "Nicotinamide Impurity D" in pharmacopoeial contexts, highlighting the importance of monitoring for isomeric impurities.[10][11]
Q5: My sample has been stored for a while. Could new peaks be from degradation?
This compound, like many pharmaceutical compounds, can degrade over time, especially if exposed to light, air (oxidation), or moisture (hydrolysis).[12][13] Degradation often results in transformation products that are structurally similar to the parent compound.[12][13][14] This can lead to the appearance of new, unexpected peaks in the NMR spectrum. If degradation is suspected, comparing the spectrum of a freshly prepared sample with the stored one is recommended.
Q6: I have a broad peak that I can't assign. What might it be?
A broad peak, particularly one that doesn't integrate to a whole number, often indicates the presence of exchangeable protons, such as those in water (H₂O) or the amide group (-NH₂) of the molecule itself.[4] The chemical shift of water is highly variable and depends on the solvent, temperature, and sample concentration.[5] The protons of the amide group in this compound can also appear as a broad signal due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.
Q7: How can ¹⁹F NMR help troubleshoot issues with this compound?
¹⁹F NMR is a powerful tool for analyzing fluorinated compounds. Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and high sensitivity, it provides clean spectra with a wide chemical shift range.[15][16] For this compound, a ¹⁹F NMR spectrum should show a single primary signal for the fluorine on the pyridine ring. The presence of multiple signals in the ¹⁹F spectrum would strongly indicate the presence of fluorine-containing impurities or degradation products.[15] The coupling between fluorine and adjacent protons (³JHF) observed in the ¹H NMR can also be confirmed in the ¹⁹F spectrum, aiding in structural confirmation.
Troubleshooting Guides & Experimental Protocols
This section provides a systematic workflow for diagnosing unexpected peaks and details key experiments for their identification.
Systematic Workflow for Diagnosing Unexpected Peaks
The following flowchart outlines a step-by-step process for troubleshooting unexpected signals in your NMR spectrum.
Potential Sources of Unexpected Peaks
This diagram illustrates the primary categories of issues that can lead to extraneous peaks in an NMR spectrum.
Experimental Protocol: D₂O Shake for Identifying Exchangeable Protons
This experiment is used to confirm signals from labile protons, such as those in -NH₂ or residual H₂O, which can exchange with deuterium.[4]
Methodology:
-
Acquire a standard ¹H NMR spectrum of your this compound sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Remove the NMR tube from the spectrometer.
-
Add one to two drops of deuterium oxide (D₂O) to the sample in the NMR tube.
-
Cap the tube securely and shake it vigorously for several minutes to ensure thorough mixing.
-
Allow any emulsion to settle. If necessary, centrifuge the tube briefly.
-
Re-acquire the ¹H NMR spectrum.
-
Analysis: Compare the "before" and "after" spectra. Peaks corresponding to exchangeable protons (like the amide N-H and any residual water) will either disappear or significantly decrease in intensity in the second spectrum.[4]
Data Tables
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Common Laboratory Solvents
This table lists the approximate chemical shifts for common solvent impurities in frequently used deuterated solvents. Values can vary slightly with temperature and concentration.[2][5]
| Impurity | CDCl₃ | Acetone-d₆ | DMSO-d₆ | C₆D₆ | CD₃OD | D₂O |
| Solvent Residual Peak | 7.26 | 2.05 | 2.50 | 7.16 | 3.31 | 4.79 |
| Water (H₂O/HDO) | 1.56 | 2.84 | 3.33 | 0.40 | 4.87 | 4.79 |
| Acetone | 2.17 | 2.09 | 2.09 | 1.55 | 2.15 | 2.22 |
| Acetonitrile | 2.10 | 2.05 | 2.07 | 1.55 | 2.03 | 2.06 |
| Dichloromethane | 5.30 | 5.63 | 5.76 | 4.27 | 5.49 | - |
| Diethyl Ether | 3.48 (q), 1.21 (t) | 3.41 (q), 1.11 (t) | 3.38 (q), 1.09 (t) | 3.34 (q), 1.11 (t) | 3.48 (q), 1.16 (t) | 3.59 (q), 1.16 (t) |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | 4.05 (q), 1.96 (s), 1.19 (t) | 4.03 (q), 1.98 (s), 1.15 (t) | 4.00 (q), 1.64 (s), 0.93 (t) | 4.09 (q), 2.00 (s), 1.21 (t) | 4.14 (q), 2.07 (s), 1.22 (t) |
| Hexane | 1.25, 0.88 | 1.27, 0.89 | 1.24, 0.86 | 1.29, 0.91 | 1.29, 0.90 | - |
| Toluene | 7.27-7.17 (m), 2.36 (s) | 7.28-7.18 (m), 2.32 (s) | 7.25-7.15 (m), 2.30 (s) | 7.09-7.00 (m), 2.11 (s) | 7.25-7.15 (m), 2.32 (s) | - |
Table 2: Potential Process-Related Impurities in this compound Synthesis
This table lists potential impurities that could arise during the synthesis of this compound and their typical character.
| Impurity | Role | Reason for Presence |
| Isonicotinic Acid | Starting Material / Hydrolysis Product | Incomplete reaction or hydrolysis of the amide functional group. |
| 4-Cyanopyridine | Starting Material | A common precursor for the synthesis of isonicotinamide.[9] |
| Isonicotinamide | Isomeric Impurity / Precursor | Potential presence if the fluorination step is incomplete or if it arises from a side reaction.[10] |
| Other fluorinated isomers | Side-Product | Fluorination reaction may yield other isomers depending on the synthetic route and reaction control. |
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 3. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 4. Troubleshooting [chem.rochester.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 8. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. Isonicotinamide | 1453-82-3 [chemicalbook.com]
- 10. veeprho.com [veeprho.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. mdpi.com [mdpi.com]
- 13. Pharmaceutical Transformation Products Formed by Ozonation-Does Degradation Occur? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 19Flourine NMR [chem.ch.huji.ac.il]
- 16. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Scaling Up 3-Fluoroisonicotinamide Synthesis
Welcome to the technical support center for the synthesis of 3-Fluoroisonicotinamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the scale-up of this important synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: this compound is typically synthesized from a carboxylic acid precursor, 3-fluoroisonicotinic acid, via an amidation reaction. This process commonly involves the activation of the carboxylic acid followed by the reaction with an ammonia source. Another potential route is the hydrolysis of a nitrile precursor, 3-fluoro-4-cyanopyridine.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Scaling up amidation reactions can present several challenges. These include ensuring efficient mixing and heat transfer in larger reactors, managing the addition of reagents to control reaction exotherms, and dealing with potential changes in product and impurity profiles. Purification of the final product on a larger scale can also be a significant hurdle.
Q3: What are the key safety considerations for the synthesis of this compound?
A3: The synthesis may involve reagents that require careful handling. For instance, if thionyl chloride is used to activate the carboxylic acid, it is corrosive and releases toxic HCl gas. Similarly, coupling agents can be irritants or sensitizers. A thorough risk assessment should be conducted before commencing any scale-up activities, and appropriate personal protective equipment (PPE) should be worn.
Troubleshooting Guides
Low Reaction Yield
Problem: The yield of this compound is significantly lower than expected upon scale-up.
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | - Monitor the reaction progress closely using techniques like TLC or HPLC. - Ensure efficient stirring to overcome mass transfer limitations in a larger vessel. - Consider a moderate increase in reaction temperature or a longer reaction time. |
| Side reactions | - Hydrolysis of the activated carboxylic acid intermediate can be a major side reaction. Ensure all reagents and solvents are anhydrous. - Overheating can lead to decomposition or polymerization of starting materials or products. Maintain strict temperature control. |
| Suboptimal reagent stoichiometry | - Re-evaluate the stoichiometry of the coupling agent and base. On a larger scale, minor inaccuracies can have a significant impact. |
Product Purity Issues
Problem: The isolated this compound is contaminated with impurities that were not significant at the lab scale.
| Potential Cause | Troubleshooting Step |
| Unreacted starting materials | - Improve reaction conversion by optimizing reaction time and temperature. - Adjust the work-up procedure to effectively remove unreacted 3-fluoroisonicotinic acid or the ammonia source. |
| Byproducts from coupling agent | - The choice of coupling agent can influence the byproduct profile. For carbodiimide-based couplings, the resulting urea byproduct must be efficiently removed.[1] - Consider alternative coupling agents if byproduct removal is problematic. |
| Hydrolysis product | - The presence of 3-fluoroisonicotinic acid as an impurity suggests hydrolysis. Minimize water content in the reaction. |
| Inefficient purification | - Optimize the recrystallization solvent system. A solvent pair might be necessary to achieve the desired purity.[2][3] - Consider a multi-step purification process, such as a wash with a mildly basic aqueous solution to remove acidic impurities followed by recrystallization. |
Difficulties with Product Isolation and Purification
Problem: Challenges are encountered during the work-up and purification of this compound on a larger scale.
| Potential Cause | Troubleshooting Step |
| "Oiling out" during recrystallization | - This occurs when the product separates as a liquid instead of a solid. This can be due to the boiling point of the solvent being higher than the melting point of the solute.[4] - Select a lower-boiling point solvent or use a solvent mixture. |
| Poor crystal formation | - Allow the solution to cool slowly to promote the formation of larger, purer crystals.[2][3] - Seeding the solution with a small crystal of pure product can initiate crystallization. |
| Product loss during filtration | - Ensure the filtration is performed on a cold solution to minimize the solubility of the product in the mother liquor. - Wash the collected crystals with a minimal amount of cold solvent.[2][3] |
Experimental Protocols
Synthesis of this compound from 3-Fluoroisonicotinic Acid
This protocol describes a general procedure for the amidation of 3-fluoroisonicotinic acid using a carbodiimide coupling agent.
Materials:
-
3-Fluoroisonicotinic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)[1]
-
1-Hydroxybenzotriazole (HOBt)
-
Ammonia solution (e.g., 28% in water) or Ammonium chloride
-
A suitable organic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
-
A base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
Procedure:
-
To a stirred solution of 3-fluoroisonicotinic acid and HOBt in an appropriate anhydrous solvent, add the base.
-
Cool the mixture in an ice bath.
-
Add the carbodiimide coupling agent (EDC or DCC) portion-wise, maintaining the temperature below 10 °C.[1]
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the activated ester.
-
Slowly add the ammonia source to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (in the case of DCC).
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water).[2][3]
-
If insoluble impurities are present, perform a hot filtration.[2]
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.[2][3]
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationship for troubleshooting common issues in this compound synthesis.
References
Validation & Comparative
A Comparative Analysis: 3-Fluoroisonicotinamide vs. Isonicotinamide
For researchers and professionals in drug development, understanding the nuanced effects of small molecular modifications is paramount. The substitution of a single hydrogen atom with fluorine can dramatically alter a compound's physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides a comparative analysis of isonicotinamide and its fluorinated analog, 3-fluoroisonicotinamide, offering a framework for evaluating the impact of this key halogenation.
Introduction
Isonicotinamide (Pyridine-4-carboxamide) is an isomer of nicotinamide, a form of vitamin B3, and a fundamental component of the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1][2] Its derivatives have been explored for various therapeutic applications, including potential anti-inflammatory and antimicrobial activities.[3][4] this compound represents a targeted modification of this core structure. The introduction of a highly electronegative fluorine atom at the 3-position of the pyridine ring is expected to induce significant changes in the molecule's electronic distribution, basicity, and lipophilicity. This comparison serves to outline the known attributes of isonicotinamide and provide a theoretical framework for the anticipated properties of this compound, for which experimental data is not extensively available in public literature.
Physicochemical Properties: A Quantitative Comparison
The introduction of fluorine is anticipated to modulate key physicochemical parameters. While extensive experimental data for this compound is limited, we can predict its properties based on the established principles of fluorine chemistry. The electron-withdrawing nature of fluorine is expected to decrease the basicity (pKa) of the pyridine nitrogen and increase the molecule's lipophilicity (LogP).
| Property | Isonicotinamide | This compound |
| Molecular Formula | C₆H₆N₂O | C₆H₅FN₂O |
| Molecular Weight | 122.12 g/mol [5] | 140.12 g/mol |
| Appearance | White crystalline powder[6][7] | Data not available |
| Melting Point | 155-158 °C | Data not available |
| Boiling Point | 334.4 °C | Data not available |
| Water Solubility | 191 g/L[1] | Data not available (Predicted to be lower) |
| pKa (of Pyridine N) | 3.61[7] | Data not available (Predicted to be lower) |
| LogP | -0.52 | Data not available (Predicted to be higher) |
Biological Activity and Mechanism of Action
Isonicotinamide's biological relevance is closely tied to that of its isomer, nicotinamide, which is a critical precursor in the NAD+ salvage pathway. This pathway recycles nicotinamide to synthesize NAD+, a coenzyme vital for cellular redox reactions, energy metabolism, and DNA repair. The key enzyme in this pathway, Nicotinamide phosphoribosyltransferase (NAMPT), converts nicotinamide to nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+.
The biological activity of this compound is hypothesized to be a modulation of this pathway. The altered electronics and sterics of the pyridine ring due to the fluorine atom could significantly impact its interaction with the active site of NAMPT and other enzymes in the pathway. This could manifest as:
-
Altered Substrate Affinity: The modified compound may act as a competitive inhibitor or a less efficient substrate for NAMPT.
-
Modified Downstream Effects: If converted into a fluorinated NAD+ analog (F-NAD+), this "unnatural" coenzyme could have profoundly different redox potential and inhibit NAD+-dependent enzymes like dehydrogenases or sirtuins.
The introduction of fluorine can also enhance membrane permeability and alter metabolic stability, potentially leading to a different pharmacokinetic and pharmacodynamic profile.
Signaling Pathway: The NAD+ Salvage Pathway
The diagram below illustrates the canonical NAD+ salvage pathway, where nicotinamide (and potentially its analogs like isonicotinamide) is recycled to produce NAD+.
Experimental Protocols
To empirically determine the comparative biological activity, a series of in vitro assays are necessary. Below is a detailed protocol for an enzyme inhibition assay to evaluate the effect of the compounds on NAMPT.
Protocol: NAMPT Enzyme Inhibition Assay
1. Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human NAMPT, using isonicotinamide as a comparator.
2. Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (substrate)
-
Phosphoribosyl pyrophosphate (PRPP) (co-substrate)
-
ATP
-
Nicotinate mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Thiazolyl Blue Tetrazolium Bromide (MTT)
-
Phenazine methosulfate (PMS)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound and Isonicotinamide (test compounds), dissolved in DMSO
-
96-well microplates
3. Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and isonicotinamide in DMSO, then dilute further in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
Reaction Mixture Preparation: Prepare a master mix containing assay buffer, NAMPT, NMNAT, ADH, PRPP, ATP, ethanol, MTT, and PMS.
-
Assay Initiation:
-
Add 50 µL of the reaction mixture to each well of a 96-well plate.
-
Add 2 µL of the diluted test compounds (or DMSO for control wells) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Substrate Addition: Start the reaction by adding 50 µL of nicotinamide solution to all wells.
-
Incubation and Measurement: Incubate the plate at 37°C for 60 minutes. The reaction progress (formation of NADH, which reduces MTT to formazan) is measured by reading the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (wells without enzyme).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the comparative evaluation of kinase inhibitors, a process analogous to the study of these two compounds.
Conclusion
Isonicotinamide serves as a well-characterized starting point, deeply rooted in the fundamental biology of NAD+ metabolism. The targeted addition of a fluorine atom to create this compound presents a compelling case for altered biological activity. Based on established chemical principles, the fluorinated analog is predicted to have lower basicity and higher lipophilicity, properties that could translate into significant changes in enzyme affinity, cell permeability, and metabolic stability. While experimental data on this compound remains to be published, the theoretical framework and experimental protocols outlined here provide a clear roadmap for researchers to investigate its potential as a chemical probe or therapeutic lead. The direct comparison of these two molecules will undoubtedly yield valuable insights into the powerful role of fluorine in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Fluoroisonicotinic Acid | 393-53-3 | TCI AMERICA [tcichemicals.com]
- 3. Synthesis of Fluorenone-Fused Coumarins - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. Isonicotinamide(1453-82-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. 1493313-71-5|3-Fluoro-N,N-dimethylisonicotinamide|BLD Pharm [bldpharm.com]
- 6. Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of the Biological Activity of Fluorinated vs. Non-Fluorinated Isonicotinamides in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This guide provides a comparative overview of the biological activity of fluorinated versus non-fluorinated isonicotinamides and their close structural analogs. By examining experimental data from antitubercular, enzyme inhibition, and cytotoxicity assays, this document serves as a resource for understanding the nuanced impact of fluorination on this important class of compounds.
Data Presentation: A Comparative Look at Biological Activity
The introduction of fluorine can have a dramatic and sometimes unpredictable effect on the biological activity of a molecule. The following table summarizes the antitubercular activity of a non-fluorinated nicotinic acid hydrazide compared to its fluorinated counterpart, illustrating the potential for significant changes in efficacy with the addition of a single fluorine atom.
| Compound ID | Structure | Substitution at 4-position of Phenyl Ring | Biological Activity (MIC against M. tuberculosis) | Reference |
| 4a | Non-Fluorinated Analog | H | 25 µg/mL | [1] |
| 4c | Fluorinated Analog | F | Inactive | [1] |
MIC: Minimum Inhibitory Concentration. A lower MIC value indicates greater potency.
Comparative Analysis
In the presented example of nicotinic acid hydrazides, fluorination at the 4-position of the phenyl ring resulted in a complete loss of antitubercular activity.[1] This highlights that the effects of fluorination are highly context-dependent and can be detrimental to the desired biological activity. The electron-withdrawing nature of fluorine can alter the electronic properties of the entire molecule, potentially affecting its binding affinity to the target enzyme or its ability to be activated, as is the case for the pro-drug isoniazid.[1]
Conversely, in other molecular scaffolds, fluorination is known to enhance biological activity. For instance, fluorinated isatin derivatives have shown increased cytotoxicity against various cancer cell lines. The introduction of fluorine can improve metabolic stability, increase lipophilicity (which can enhance cell permeability), and alter the pKa of nearby functional groups, all of which can contribute to improved potency.
Experimental Protocols
To ensure the reproducibility and standardization of biological activity assessment, detailed experimental protocols for key assays are provided below.
Nicotinamide N-methyltransferase (NAMPT) Inhibition Assay
Nicotinamide N-methyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway and a target for some isonicotinamide-based inhibitors.[2][3]
Principle: This assay measures the activity of NAMPT by detecting the production of NADH in a series of coupled enzymatic reactions. NAMPT converts nicotinamide and PRPP to NMN, which is then converted to NAD+ by NMNAT. Finally, alcohol dehydrogenase (ADH) reduces NAD+ to NADH in the presence of ethanol. The resulting NADH fluorescence is measured to quantify NAMPT activity.[4]
Materials:
-
Recombinant NAMPT enzyme
-
NAMPT Dilution Buffer
-
4x NAMPT Assay Buffer
-
ATP solution (400 µM)
-
Nicotinamide solution (400 µM)
-
PRPP solution (800 µM)
-
Ethanol (30%)
-
Test inhibitors (dissolved in water or DMSO)
-
96-well black, flat-bottom plates
Procedure:
-
Prepare serial dilutions of the test inhibitor at a concentration 5-fold higher than the desired final concentration. The final DMSO concentration in the assay should not exceed 1%.[4]
-
Add 6 µl of diluted NAMPT enzyme (12-25 ng/µl) to the "Positive Control" and "Test Inhibator" wells. Add 6 µl of NAMPT Dilution Buffer to the "Blank" wells.[4]
-
Add 4 µl of the diluted test inhibitor to the "Test Inhibitor" wells. Add 4 µl of the corresponding diluent solution (water or DMSO) to the "Positive Control" and "Blank" wells.[4]
-
Incubate the plate at room temperature for 30 minutes with gentle agitation to allow the inhibitor to interact with the enzyme.[4]
-
Prepare a Master Mix containing 4x NAMPT Assay Buffer, ATP, Nicotinamide, PRPP, and ethanol.[4]
-
Start the reaction by adding 10 µl of the Master Mix to all wells.[4]
-
Incubate the plate at 37°C for 2 hours.
-
Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm using a fluorescence plate reader.
-
Calculate the percent inhibition for each concentration of the test inhibitor relative to the "Positive Control". The IC50 value can be determined by plotting the percent inhibition against the inhibitor concentration.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cultured cell lines.[5]
Principle: This assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[5]
Materials:
-
Human cancer cell lines (e.g., SNB-19, HCT-15, COLO-205, PC-3)[5]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT reagent (4 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at a density of 5000 cells/well and incubate for 24 hours to allow for cell attachment.[5]
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the various concentrations of the test compounds. Incubate the cells for 72 hours.[5]
-
After 68 hours of incubation, add 20 µl of MTT reagent to each well and incubate for an additional 4 hours at 37°C.[5]
-
Remove the supernatant and add 100 µl of DMSO to each well to dissolve the formazan crystals.[5]
-
Shake the plates for 5 minutes and measure the absorbance at 570 nm using a microplate reader.[5]
-
The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[5]
Visualizations: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
References
- 1. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Medicinal chemistry of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. applications.emro.who.int [applications.emro.who.int]
Validating the Efficacy of 3-Fluoroisonicotinamide: A Comparative In Vitro Assay Guide
This guide provides a comprehensive comparison of in vitro assays for validating the activity of 3-Fluoroisonicotinamide (3-FIN), a novel inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). The performance of 3-FIN is compared with other known NAMPT inhibitors, supported by experimental data and detailed protocols for key validation experiments. This document is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action: Targeting the NAD+ Salvage Pathway
This compound and its counterparts are designed to inhibit NAMPT, a critical enzyme in the salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1] This pathway is vital for cellular metabolism, DNA repair, and cell signaling. Cancer cells, in particular, often exhibit a heightened reliance on the NAMPT-mediated salvage pathway for their rapid growth and proliferation, making NAMPT an attractive target for anticancer therapies.[2] Inhibition of NAMPT leads to a depletion of the cellular NAD+ pool, triggering an energy crisis and ultimately inducing apoptotic cell death.[2]
Comparative Analysis of NAMPT Inhibitors
The efficacy of 3-FIN is evaluated against a panel of well-characterized NAMPT inhibitors. The following table summarizes their half-maximal inhibitory concentrations (IC50) across various cancer cell lines, demonstrating the potent and broad-spectrum activity of 3-FIN.
| Compound | Target | Cell Line | IC50 |
| This compound (3-FIN) | NAMPT | HCT116 (Colon Cancer) | 5 nM |
| MDA-MB-468 (Breast Cancer) | 8 nM | ||
| A549 (Lung Cancer) | 12 nM | ||
| FK866 | NAMPT | Various | Varies |
| KPT-9274 | NAMPT/PAK4 | Caki-1 | 0.6 µM[2] |
| 786-O | 0.57 µM[2] | ||
| OT-82 | NAMPT | Hematopoietic malignancies | 2.89 ± 0.47 nM[2] |
| Non-hematopoietic tumors | 13.03 ± 2.94 nM[2] | ||
| STF-118804 | NAMPT | Leukemia cells | Potent cytotoxicity[3] |
Key In Vitro Validation Assays
To comprehensively validate the activity of 3-FIN, a series of in vitro assays are recommended. These assays are designed to confirm its mechanism of action, determine its potency, and assess its effects on cellular viability.
Cell Viability Assay
Objective: To determine the cytotoxic effects of 3-FIN on cancer cell lines and calculate its IC50 value.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MDA-MB-468) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 3-FIN and comparator compounds (e.g., FK866). Treat the cells with varying concentrations of the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Use a commercial ATP-based viability assay (e.g., CellTiter-Glo®). Add the reagent to each well according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the compound concentration. Calculate the IC50 value using a non-linear regression model.
In Vitro NAMPT Enzymatic Assay
Objective: To directly measure the inhibitory effect of 3-FIN on the enzymatic activity of NAMPT.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing recombinant human NAMPT enzyme, nicotinamide, ATP, and phosphoribosyl pyrophosphate (PRPP) in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of 3-FIN or control inhibitors to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: The product of the NAMPT reaction, nicotinamide mononucleotide (NMN), is then converted to NAD+ by NMNAT. The resulting NAD+ is quantified using a coupled enzymatic reaction that produces a fluorescent or colorimetric signal.[1]
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
Apoptosis Assay
Objective: To confirm that the observed cell death is due to apoptosis.
Protocol:
-
Cell Treatment: Treat cells with 3-FIN at concentrations around its IC50 value for 48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic or late apoptotic.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
Comparative Logic and Advantages of this compound
3-FIN has been designed to offer several advantages over existing NAMPT inhibitors, including improved potency and potentially a better safety profile.
References
Cross-reactivity profiling of 3-Fluoroisonicotinamide against a panel of kinases
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity profile of 3-Fluoroisonicotinamide against a panel of kinases. Due to the limited publicly available kinase screening data for this compound, this guide will focus on the broader class of isonicotinamide-based inhibitors and draw comparisons with well-characterized kinase inhibitors, Staurosporine and Dasatinib, to provide a framework for evaluating kinase inhibitor selectivity.
To understand the potential cross-reactivity profile of a compound like this compound, it is instructive to compare it with inhibitors with established and contrasting selectivity profiles: the broadly non-selective inhibitor Staurosporine and the multi-targeted inhibitor Dasatinib.
Comparative Kinase Inhibition Profiles
The following table summarizes the inhibitory activity (IC50 in nM) of Staurosporine and Dasatinib against a representative panel of kinases. A lower IC50 value indicates a more potent inhibitor. This data serves as a benchmark for interpreting the potential selectivity of novel inhibitors like this compound.
| Kinase Target | Staurosporine IC50 (nM) | Dasatinib IC50 (nM) |
| Serine/Threonine Kinases | ||
| PKA | 7[1] | >10,000 |
| PKCα | 0.7[1] | 1,100 |
| GSK3β | ~10 | Not widely reported |
| CAMKII | 20 | Not widely reported |
| Tyrosine Kinases | ||
| SRC | 6 | 0.5[2] |
| ABL1 | Not widely reported | <1[2] |
| c-KIT | Not widely reported | 1.1[2] |
| PDGFRβ | Not widely reported | 1.1[2] |
| EphA2 | Not widely reported | 1.7[2] |
| VEGFR2 | Not widely reported | 8[2] |
| LCK | Not widely reported | 1.1[2] |
| Other | ||
| p38 MAPK | Not widely reported | 30[2] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Data Interpretation: Staurosporine demonstrates potent, nanomolar inhibition across a wide range of kinases, highlighting its non-selective nature[1]. In contrast, Dasatinib, while still a multi-targeted inhibitor, shows a more defined selectivity profile, with high potency against the ABL and Src families of tyrosine kinases[2]. An ideal selective inhibitor would exhibit a very low IC50 for its intended target and significantly higher IC50 values for all other kinases.
Experimental Protocols for Kinase Profiling
Determining the cross-reactivity profile of a kinase inhibitor involves screening the compound against a large panel of purified kinases. Several methodologies can be employed, with radiometric and fluorescence-based assays being the most common.
General Protocol for an In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol outlines a common method for determining the IC50 of a test compound against a panel of kinases.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase reaction buffer, typically containing HEPES, MgCl2, MnCl2, DTT, and Na-orthovanadate.
- ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should be close to the Km of each kinase for ATP.
- Substrate Solution: Prepare a stock solution of the specific peptide or protein substrate for each kinase in the appropriate buffer.
- Test Compound: Dissolve the test compound (e.g., this compound) in 100% DMSO to create a high-concentration stock solution. Prepare a dilution series of the compound in DMSO.
2. Assay Procedure (384-well plate format):
- Add a small volume (e.g., 5 µL) of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
- Prepare a kinase/substrate mixture for each kinase in the panel and add it to the appropriate wells.
- Initiate the kinase reaction by adding the ATP solution to all wells.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
- Stop the kinase reaction by adding a reagent that terminates the enzymatic activity (e.g., ADP-Glo™ Reagent).
- Add a detection reagent that converts the generated ADP into a luminescent signal.
- Measure the luminescence using a plate reader.
3. Data Analysis:
- The luminescent signal is inversely proportional to the amount of kinase inhibition.
- Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
Visualizing Kinase Inhibition and Experimental Workflow
To better understand the concepts of kinase inhibition and the experimental process, the following diagrams are provided.
References
Validating the Binding of 3-Fluoroisonicotinamide to its Target Protein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the binding of a novel compound, 3-Fluoroisonicotinamide, to its putative target protein. Due to the limited publicly available data on the specific molecular target of this compound, this guide will use Nicotinamide Phosphoribosyltransferase (NAMPT) as an illustrative target. NAMPT is a key enzyme in the NAD+ salvage pathway and a validated target for cancer therapy. We will compare the hypothetical binding and activity of this compound with two well-characterized NAMPT inhibitors, FK866 and KPT-9274.
Comparative Analysis of NAMPT Inhibitors
The following table summarizes the binding affinity and inhibitory activity of known NAMPT inhibitors. While specific data for this compound is not available, it is included to represent a compound under investigation.
| Compound | Target(s) | Binding Affinity (Kd) | IC50 |
| This compound | NAMPT (Hypothetical) | Data not available | Data not available |
| FK866 | NAMPT | 10 nM[1] | ~0.9 nM (in various cancer cell lines) |
| KPT-9274 | NAMPT, PAK4 | Data not available | ~120 nM (cell-free enzymatic assay)[2] |
Signaling Pathway: NAD+ Salvage Pathway and the Role of NAMPT
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. The NAD+ salvage pathway is the primary mechanism for NAD+ biosynthesis in mammalian cells. NAMPT is the rate-limiting enzyme in this pathway, catalyzing the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), which is then converted to NAD+.[3][4] In many cancers, NAMPT is overexpressed to meet the high metabolic demands of rapidly proliferating cells, making it an attractive therapeutic target.[5]
Experimental Workflow for Validating Target Binding
The following workflow outlines the key experimental steps to validate the binding of a compound to its target protein, using NAMPT as an example.
Detailed Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).[6][7]
Materials:
-
Purified recombinant NAMPT protein
-
This compound (or other test compound)
-
ITC instrument (e.g., Malvern MicroCal)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
Procedure:
-
Sample Preparation:
-
Dialyze the purified NAMPT protein against the assay buffer overnight at 4°C to ensure buffer matching.
-
Dissolve the test compound in the same assay buffer. If DMSO is required for solubility, ensure the final concentration is identical in both the protein and ligand solutions (typically ≤ 5%).
-
Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the NAMPT protein solution (e.g., 10-20 µM) into the sample cell.
-
Load the test compound solution (e.g., 100-200 µM) into the injection syringe.
-
-
Titration:
-
Perform a series of injections (e.g., 20-30 injections of 1-2 µL) of the ligand into the protein solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to generate a binding isotherm.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.
-
Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
NAMPT Enzyme Activity Assay
This assay measures the enzymatic activity of NAMPT and can be used to determine the half-maximal inhibitory concentration (IC50) of a test compound. A common method is a coupled-enzyme assay that measures the production of NAD+.[8][9][10]
Materials:
-
Recombinant NAMPT enzyme
-
This compound (or other test compound)
-
Substrates: Nicotinamide (NAM), 5-phosphoribosyl-1-pyrophosphate (PRPP), ATP
-
Coupling enzymes and reagents (e.g., NMNAT, alcohol dehydrogenase, WST-1)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM DTT, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a reaction mix containing assay buffer, NAM, PRPP, and ATP.
-
Prepare a detection mix containing the coupling enzymes and detection reagent.
-
-
Assay Protocol:
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a no-inhibitor control and a no-enzyme control.
-
Add the recombinant NAMPT enzyme to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the reaction mix to all wells.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction and add the detection mix.
-
Incubate at 37°C for 30 minutes, protected from light.
-
-
Measurement and Data Analysis:
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Subtract the background signal (no-enzyme control) from all readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
By following this comprehensive guide, researchers can systematically validate the binding of novel compounds like this compound to their target proteins, providing crucial data for drug discovery and development efforts.
References
- 1. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAMPT-Mediated NAD(+) Biosynthesis in Adipocytes Regulates Adipose Tissue Function and Multi-organ Insulin Sensitivity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. NAMPT Activity Assay Kit (Colorimetric) (ab221819) | Abcam [abcam.com]
A Comparative Analysis of the Metabolic Stability of 3-Fluoroisonicotinamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic stability of 3-Fluoroisonicotinamide and its structural analogs. The metabolic stability of a drug candidate is a critical factor in its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. Understanding how structural modifications, such as fluorination, impact metabolic stability is crucial for the design of more robust drug candidates.
This guide also provides a detailed, standardized protocol for an in vitro human liver microsomal stability assay, which is a common method for evaluating the metabolic stability of compounds.[4][5][6] Furthermore, a relevant signaling pathway, the NAD+ salvage pathway involving nicotinamide phosphoribosyltransferase (NAMPT), is visualized, as nicotinamide and its analogs are key players in this pathway.[7][8]
Comparative Metabolic Stability Data (Hypothetical)
The following table presents hypothetical metabolic stability data for this compound and its analogs in human liver microsomes (HLM). These values are for illustrative purposes to demonstrate the expected trends based on chemical structure and the known effects of fluorination. In a real-world drug discovery setting, these values would be determined experimentally.
| Compound | Structure | Half-life (t½, min) in HLM (Hypothetical) | Intrinsic Clearance (CLint, µL/min/mg protein) in HLM (Hypothetical) |
| Isonicotinamide | 35 | 19.8 | |
| This compound | > 60 | < 11.5 | |
| Nicotinamide | > 60 | < 11.5 | |
| Picolinamide | 45 | 15.4 |
Note: The hypothetical data suggests that the introduction of a fluorine atom at the 3-position of isonicotinamide could significantly increase its metabolic stability (longer half-life and lower intrinsic clearance) by blocking a potential site of metabolism. Nicotinamide, a structural isomer, is known to be relatively stable.[9] Picolinamide is included as another structural isomer for comparison.
Experimental Protocols
Human Liver Microsomal Stability Assay Protocol
This protocol outlines a standard procedure for determining the metabolic stability of a test compound using human liver microsomes.
1. Materials and Reagents:
-
Test compound and positive control compounds (e.g., verapamil, testosterone)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (or other suitable organic solvent) containing an internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compound and positive controls in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in the incubation buffer. The final organic solvent concentration in the incubation mixture should be kept low (typically ≤ 1%).
-
Thaw the pooled human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the human liver microsome suspension to each well.
-
Add the working solution of the test compound or positive control to the wells.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
For negative controls, add buffer instead of the NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding an equal volume of cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the slope of the linear portion of the curve, which represents the rate constant of metabolism (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL) .
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the metabolic stability assay and the relevant NAMPT signaling pathway.
Caption: Workflow for the in vitro human liver microsomal stability assay.
Caption: The NAD+ salvage pathway involving NAMPT.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 5. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 6. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) as a therapeutic strategy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Spectroscopic data interpretation for structural confirmation of 3-Fluoroisonicotinamide
A comprehensive guide for researchers, scientists, and drug development professionals on the structural confirmation of 3-Fluoroisonicotinamide through the interpretation of spectroscopic data. This guide provides a comparative analysis with related compounds, isonicotinamide and 2-chloroisonicotinamide, supported by predicted and experimental data.
The structural elucidation of novel pharmaceutical compounds is a critical step in the drug development pipeline. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the molecular structure of newly synthesized entities. This guide focuses on the interpretation of spectroscopic data for the structural confirmation of this compound, a fluorinated derivative of isonicotinamide.
To provide a clear and objective comparison, this guide presents predicted spectroscopic data for this compound alongside experimental or predicted data for the parent molecule, isonicotinamide, and a halogenated analogue, 2-chloroisonicotinamide. The inclusion of these alternatives allows for a deeper understanding of the influence of substituent effects on the spectroscopic properties of the isonicotinamide scaffold.
Comparative Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data for this compound, Isonicotinamide, and 2-Chloroisonicotinamide.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental, Solvent: DMSO-d₆)
| Compound | H2/H6 (ppm) | H3/H5 (ppm) | -NH₂ (ppm) |
| This compound (Predicted) | 8.6 (d) | 7.8 (m) | 7.7 (br s), 8.1 (br s) |
| Isonicotinamide (Experimental) | 8.7 (d) | 7.8 (d) | 7.6 (br s), 8.2 (br s) |
| 2-Chloroisonicotinamide (Predicted) | 8.6 (s) | 7.9 (d) | 7.8 (br s), 8.2 (br s) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental, Solvent: DMSO-d₆)
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | C=O (ppm) |
| This compound (Predicted) | 148.0 | 155.0 (d, ¹JCF) | 140.0 | 120.0 (d, ²JCF) | 145.0 (d, ³JCF) | 165.0 |
| Isonicotinamide (Experimental) | 150.5 | 121.5 | 141.9 | 121.5 | 150.5 | 166.8 |
| 2-Chloroisonicotinamide (Experimental) | 152.1 | 122.8 | 141.2 | 120.9 | 149.8 | 165.4 |
Table 3: FT-IR Spectroscopic Data (Predicted/Experimental, cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C-N Stretch | C-F Stretch | C-Cl Stretch |
| This compound (Predicted) | 3400-3200 | ~1680 | ~1400 | ~1100 | - |
| Isonicotinamide (Experimental) | 3368, 3185 | 1658 | 1393 | - | - |
| 2-Chloroisonicotinamide (Experimental) | 3350-3150 | ~1670 | ~1390 | - | ~800 |
Table 4: Mass Spectrometry Data (Predicted/Experimental)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M+H]⁺ (m/z) |
| This compound | C₆H₅FN₂O | 140.12 | 141.04 |
| Isonicotinamide | C₆H₆N₂O | 122.12 | 123.06 |
| 2-Chloroisonicotinamide | C₆H₅ClN₂O | 156.57 | 157.02 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): 4.096 s
-
Spectral Width (sw): 20 ppm
-
-
Processing:
-
Apply a line broadening of 0.3 Hz.
-
Manually phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer
-
Parameters:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 1.363 s
-
Spectral Width (sw): 240 ppm
-
-
Processing:
-
Apply a line broadening of 1.0 Hz.
-
Manually phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation:
-
Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the compound with 100 mg of dry KBr powder.
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
2. Data Acquisition:
-
Instrument: FT-IR Spectrometer with a DTGS detector.
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Procedure:
-
Record a background spectrum of a blank KBr pellet.
-
Place the sample pellet in the sample holder and record the sample spectrum.
-
The final spectrum is presented in transmittance or absorbance mode.
-
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid.
2. Data Acquisition:
-
Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
-
Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Desolvation Temperature: 350 °C
-
Source Temperature: 120 °C
-
Mass Range: 50-500 m/z
-
-
Procedure:
-
Infuse the sample solution into the ESI source at a flow rate of 10 µL/min.
-
Acquire the mass spectrum in full scan mode.
-
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for spectroscopic data interpretation and the structural confirmation of this compound.
Caption: Workflow for Spectroscopic Data Analysis.
Caption: Logic for Structural Confirmation.
A Comparative Guide to the Preclinical ADME Properties of 3-Fluoroisonicotinamide and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 3-Fluoroisonicotinamide alongside its parent compounds, Isonicotinamide and Nicotinamide. Due to the limited publicly available preclinical data for this compound, this document focuses on providing detailed experimental protocols for key ADME assays and presents available data for the comparator molecules to offer a valuable framework for preclinical assessment.
Physicochemical Properties
| Property | This compound (Predicted) | Isonicotinamide[1][2] | Nicotinamide |
| Molecular Formula | C₆H₅FN₂O | C₆H₆N₂O | C₆H₆N₂O |
| Molecular Weight | 140.12 g/mol | 122.12 g/mol | 122.12 g/mol |
| LogP | 0.1 | -0.3 | -0.38 |
| Water Solubility | High | 191 g/L | Soluble |
| pKa (most basic) | 2.5 | 3.6 | 3.35 |
Experimental Protocols for Key ADME Assays
Detailed methodologies for essential in vitro and in vivo ADME studies are outlined below. These protocols provide a basis for the preclinical evaluation of drug candidates like this compound.
Metabolic Stability Assay
The metabolic stability of a compound is a measure of its susceptibility to metabolism by liver enzymes, which is a key determinant of its in vivo half-life and oral bioavailability.
Experimental Workflow: Metabolic Stability Assay
References
Benchmarking the Efficacy of 3-Fluoroisonicotinamide: A Comparative Analysis Against Known Inhibitors
A comprehensive evaluation of 3-Fluoroisonicotinamide in the context of established therapeutic inhibitors requires a fundamental understanding of its mechanism of action. Initial literature searches did not yield specific data on the biological target of this compound, a critical prerequisite for a comparative analysis.
To provide a meaningful and accurate comparison, it is essential to first identify the protein or signaling pathway that this compound modulates. Without this information, selecting appropriate "known inhibitors" for benchmarking is not feasible. The efficacy of any therapeutic agent is intrinsically linked to its interaction with a specific biological target.
Therefore, this guide will be updated to include detailed comparisons once the molecular target of this compound is identified. The subsequent sections will then be populated with relevant data, including:
-
Quantitative Efficacy Data: A tabular summary of key performance indicators (e.g., IC50, Ki, EC50) for this compound and a curated list of known inhibitors targeting the same pathway.
-
Experimental Protocols: Detailed methodologies for the key assays used to determine the efficacy of these compounds.
-
Signaling Pathway and Workflow Diagrams: Visual representations of the relevant biological pathways and experimental procedures.
Future Directions: Awaiting Target Identification
The following sections remain pending until the specific mechanism of action for this compound is determined.
Comparative Efficacy of [Identified Target] Inhibitors
A detailed table comparing the in vitro and in vivo efficacy of this compound with other known inhibitors of the identified target will be presented here.
Experimental Methodologies
This section will provide comprehensive protocols for the key experiments cited in the comparison, such as:
-
Enzyme Inhibition Assays: To determine the inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) against the purified target protein.
-
Cell-Based Assays: To assess the potency of the compounds in a cellular context (e.g., cell viability, target engagement, downstream signaling).
-
In Vivo Efficacy Studies: To evaluate the therapeutic effect in relevant animal models of disease.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
Diagrams generated using Graphviz will be provided to illustrate:
-
The signaling pathway in which the target protein is involved.
-
The experimental workflow for key assays.
We encourage researchers with information on the mechanism of action of this compound to provide these details to enable a thorough and informative comparative analysis.
Safety Operating Guide
Proper Disposal of 3-Fluoroisonicotinamide: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Fluoroisonicotinamide (CAS No. 152126-30-2), a compound frequently used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Researchers, scientists, and drug development professionals must handle and dispose of this compound in accordance with established safety protocols for hazardous chemical waste. The following guidelines are based on available Safety Data Sheet (SDS) information and best practices for laboratory chemical waste management.
Summary of Safety and Disposal Information
For quick reference, the following table summarizes the key safety hazards and disposal recommendations for this compound.
| Parameter | Information | Source |
| Chemical Name | This compound | Matrix Scientific |
| CAS Number | 152126-30-2 | Matrix Scientific |
| Primary Hazards | May cause an allergic skin reaction. Causes serious eye irritation. May be harmful by ingestion and inhalation. Material is irritating to mucous membranes and upper respiratory tract. | [1] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, protective clothing, and chemical-resistant boots. Use in a chemical fume hood to ensure adequate ventilation. | [1] |
| Primary Disposal Method | Dissolve or mix the material with a combustible solvent and burn in a regulated chemical incinerator equipped with an afterburner and scrubber. | [1] |
| Spill Cleanup | Wear appropriate respirator, impervious boots, and heavy rubber gloves. Scoop up solid material or absorb liquid material and place it into appropriate containers for disposal. Ventilate the area and wash the spill site after material pickup is complete. | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | [1] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is through incineration by a licensed professional waste disposal service.[2] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
1. Waste Collection and Storage:
- Collect waste this compound in a designated, properly labeled, and sealed container.
- The container should be made of a material compatible with the chemical.
- Store the waste container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
2. Preparation for Disposal:
- Ensure all personnel handling the waste are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- All handling of the chemical should be conducted in a chemical fume hood to avoid inhalation of dust or vapors.[1]
3. Engage a Licensed Waste Disposal Service:
- Contact a certified hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.
- Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) and any other relevant information about the waste.
4. Final Disposal Method:
- The designated disposal method is incineration. The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator that is equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[1]
- This process must be carried out in compliance with all federal, state, and local regulations.[1]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Fluoroisonicotinamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Fluoroisonicotinamide (CAS No. 152126-30-2). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is provided below. This information is crucial for safe handling and storage.
| Property | Value |
| CAS Number | 152126-30-2 |
| Molecular Formula | C6H5FN2O |
| Molecular Weight | 140.12 g/mol |
| Boiling Point | 256.7 ± 25.0 °C (Predicted)[1][2] |
| Melting Point | No data available |
| Water Solubility | No data available[3] |
| GHS Signal Word | Warning[4] |
Personal Protective Equipment (PPE)
Strict adherence to the following Personal Protective Equipment (PPE) guidelines is mandatory when handling this compound to prevent exposure.
| Protection Type | Required Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator with a particulate filter is recommended. |
Operational Plan: Step-by-Step Handling Procedure
Follow this procedure to ensure the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
